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  • Product: 2-amino-1,7-diethyl-1H-purin-6(7H)-one
  • CAS: 105612-74-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a dialkylated guanine derivative. The synthesis of specifically substituted purine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a dialkylated guanine derivative. The synthesis of specifically substituted purines is a significant challenge in medicinal chemistry due to the multiple nucleophilic sites on the purine core, which can lead to a lack of regioselectivity. This document outlines a strategic, multi-step approach commencing from the readily available precursor, 2-amino-6-chloropurine. The described methodology prioritizes regiochemical control through a sequential alkylation strategy, first at the N7 position, followed by the introduction of a second ethyl group at the N1 position. This guide details the mechanistic rationale behind each transformation, provides a step-by-step experimental protocol, and presents expected analytical data for the characterization of the final compound. This work is intended to serve as a practical resource for researchers in synthetic organic chemistry and drug development.

Introduction and Synthetic Strategy

The targeted molecule, 2-amino-1,7-diethyl-1H-purin-6(7H)-one, is a specifically N-alkylated derivative of guanine. The purine scaffold is a cornerstone of numerous biologically active molecules, and the nature and position of substituents dramatically influence their pharmacological profiles. The primary synthetic challenge in accessing N1,N7-disubstituted guanines is achieving regioselective alkylation, as direct alkylation of guanine typically yields a mixture of products, with N9 and N7 being the most common sites of reaction.[1][2]

To overcome this, a logical and controllable synthetic route is proposed. The strategy hinges on a sequential introduction of the ethyl groups onto a suitable purine precursor. The retrosynthetic analysis, shown below, identifies 2-amino-6-chloropurine as an ideal starting material. This precursor allows for selective alkylation and subsequent conversion of the C6-chloro group to the desired C6-oxo functionality.

Retrosynthetic Analysis

The core strategy involves a two-fold disconnection of the ethyl groups from the purine nitrogen atoms and a final disconnection to the commercially available starting material.

G Target 2-amino-1,7-diethyl-1H-purin-6(7H)-one Intermediate3 2-amino-6-chloro-1,7-diethyl-7H-purin-1-ium Target->Intermediate3 Hydrolysis Intermediate2 2-amino-6-chloro-7-ethyl-7H-purine Intermediate3->Intermediate2 N1-Ethylation Intermediate1 2-amino-6-chloropurine Intermediate2->Intermediate1 N7-Ethylation G cluster_0 Step 1: N7-Ethylation cluster_1 Step 2: N1-Ethylation cluster_2 Step 3: Hydrolysis start 2-amino-6-chloropurine reagent1 Ethyl Iodide DMF product1 2-amino-6-chloro-7-ethyl-7H-purine reagent1->product1 reagent2 Ethyl Iodide Base product2 Purinium Intermediate product1->product2 reagent2->product2 reagent3 Aqueous Acid Heat final_product 2-amino-1,7-diethyl-1H-purin-6(7H)-one product2->final_product reagent3->final_product

Caption: Step-by-step synthetic workflow diagram.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reagents should be handled in a fume hood.

Step 1: Synthesis of 2-amino-6-chloro-7-ethyl-7H-purine
  • To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material), add ethyl iodide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-amino-6-chloro-7-ethyl-7H-purine. The N9-isomer may be present as a minor product and can be removed by column chromatography if necessary.

Step 2: Synthesis of 2-amino-6-chloro-1,7-diethyl-7H-purin-1-ium iodide
  • Suspend the 2-amino-6-chloro-7-ethyl-7H-purine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude purinium iodide salt, which can be used in the next step without further purification.

Step 3: Synthesis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one
  • Dissolve the crude 2-amino-6-chloro-1,7-diethyl-7H-purin-1-ium iodide from the previous step in a mixture of water and ethanol.

  • Add a strong acid, such as hydrochloric acid (e.g., 2M HCl), until the solution is acidic.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate solution) until a pH of ~7-8 is reached.

  • The product may precipitate upon neutralization. If so, collect by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final product, 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Characterization and Data

The identity and purity of the synthesized 2-amino-1,7-diethyl-1H-purin-6(7H)-one should be confirmed by standard analytical techniques. The expected data are summarized in the table below.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR Signals corresponding to two distinct ethyl groups (triplets and quartets), a singlet for the C8-H proton, and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for the purine ring carbons and the four carbons of the two ethyl groups.
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₁₃N₅O at m/z = 208.1198, found within ± 5 ppm.
Purity (HPLC) >95%

Safety and Handling

  • 2-amino-6-chloropurine: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Ethyl Iodide: Lachrymator. Toxic if swallowed or inhaled. Handle with extreme care in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Teratogen. Can be absorbed through the skin.

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide presents a rational and efficient synthetic route for the preparation of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. By employing a regioselective, sequential alkylation strategy starting from 2-amino-6-chloropurine, this method overcomes the common challenges associated with the direct alkylation of guanine. The detailed protocol and mechanistic insights provided herein should enable researchers to successfully synthesize this and structurally related N-alkylated purine derivatives for applications in medicinal chemistry and drug discovery.

References

  • Regioselective Alkylation of Guanines Using 2-Acetoxytetrahydrofurans. ResearchGate. Available at: [Link]

  • Vincent, S. P., et al. (1999). Regioselective N1-Alkylation of Guanosine Derivatives Protected at N 2 by an N,N-Dialkyl Amidine Group. Nucleosides and Nucleotides, 18(9), 1999-2000. Available at: [Link]

  • Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. ResearchGate. Available at: [Link]

  • Laval, J. (1986). Sequence specificity of guanine alkylation and repair. PubMed. Available at: [Link]

  • Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. ResearchGate. Available at: [Link]

  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. ResearchGate. Available at: [Link]

  • Chen, H., et al. (1998). Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide. PubMed. Available at: [Link]

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PMC. Available at: [Link]

  • New Approach to the Synthesis of N7‐Arylguanines and N7‐Aryladenines. ResearchGate. Available at: [Link]

  • Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. ResearchGate. Available at: [Link]

Sources

Exploratory

Comprehensive Chemical Profiling of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one

This guide provides an in-depth technical analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one , commonly referred to in the literature as 1,7-Diethylguanine (1,7-DEG) . This molecule is a significant alkylated purine deri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one , commonly referred to in the literature as 1,7-Diethylguanine (1,7-DEG) . This molecule is a significant alkylated purine derivative, primarily studied as a biomarker for DNA damage induced by ethylating agents (e.g., N-ethyl-N-nitrosourea) and as a model compound for investigating purine tautomerism and zwitterionic stability.

Executive Summary & Structural Identity

1,7-Diethylguanine represents a specific regiochemical alkylation state of the guanine scaffold. Unlike the biologically canonical N9-substitution (found in nucleosides) or the highly mutagenic O6-alkylation, 1,7-substitution creates a unique electronic environment. The molecule is characterized by the blockage of the Watson-Crick hydrogen-bonding face (N1) and the quaternization or electronic modification of the imidazole ring (N7).

PropertyDetail
IUPAC Name 2-amino-1,7-diethyl-1H-purin-6(7H)-one
Common Name 1,7-Diethylguanine
Molecular Formula C₉H₁₃N₅O
Molecular Weight 207.23 g/mol
Core Scaffold Purine (Guanine derivative)
Key Functional Groups C2-Exocyclic Amine, C6-Carbonyl (Lactam), N1/N7-Ethyl groups

Physicochemical Properties

The physicochemical behavior of 1,7-diethylguanine is dominated by its inability to form the standard neutral keto-amino tautomer found in guanine due to N1-ethylation. This forces the molecule into a zwitterionic or cationic state depending on pH, significantly altering its solubility and stability profiles compared to the parent base.

Solubility and Lipophilicity

Unlike guanine, which is poorly soluble in water due to strong intermolecular hydrogen bonding and crystal lattice energy, 1,7-diethylguanine exhibits enhanced aqueous solubility.

  • Aqueous Solubility: Moderate to High (>10 mg/mL). The disruption of the planar hydrogen-bonding network (N1 blockage) and the potential zwitterionic character (N7⁺/N9⁻ or O6⁻) increases solvation.

  • Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Ethanol, Methanol).

  • LogP (Estimated): ~0.2 – 0.[1]5. The ethyl groups add lipophilicity, but the ionic resonance contributions keep the molecule relatively polar.

Acid-Base Chemistry (pKa)

The 1,7-substitution pattern dramatically shifts the acid-base equilibria:

  • N1-H Acidity: Absent (blocked by ethyl).

  • N7 Basicity/Acidity: Alkylation at N7 typically quaternizes the imidazole ring, making the proton at C8 or N9 (if unsubstituted) highly acidic.

    • pKa (N9-H dissociation): ~6.0 – 7.0 (Estimated based on 7-methylguanine).

    • pKa (N3 Protonation): < 2.0.

  • Tautomerism: The molecule predominantly exists as the amino-oxo form.[2] The "enol" (lactim) tautomer is disfavored due to the lack of aromatic stabilization usually gained by N1-H migration.

Thermal Properties[2]
  • Melting Point: High melting solid, typically decomposing before melting. Analogous 1,7-dimethylguanine melts/decomposes at 312–315 °C . 1,7-Diethylguanine is expected to have a slightly lower melting range (~280–300 °C) due to increased lattice disorder from the larger ethyl groups.

Synthesis & Characterization Protocols

Synthesis of 1,7-dialkylguanines is challenging due to the multiple nucleophilic sites on the guanine ring (N7 > N9 > N3 > O6 > N1). Direct ethylation often yields mixtures; therefore, regioselective routes are required.

Synthetic Route: Regioselective Alkylation

This protocol utilizes a blocking group strategy or specific conditions to favor N1/N7 substitution.

Reagents:

  • Precursor: N2-Acetylguanine or 1-Ethylguanine (if available).

  • Alkylating Agent: Ethyl Iodide (EtI) or Triethyloxonium tetrafluoroborate (Et₃OBF₄).

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol:

  • Activation: Dissolve 1-ethylguanine (1.0 eq) in anhydrous DMF under Argon. Add NaH (1.1 eq) at 0°C and stir for 30 mins to generate the anion.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). The N7 position is the most nucleophilic site remaining on the imidazole ring.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (CHCl₃:MeOH 9:1).

  • Workup: Quench with water. Extract with EtOAc (if neutral) or precipitate if ionic.

  • Purification: Recrystallize from Ethanol/Water or use semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Spectroscopic Identification
  • UV-Vis: Bathochromic shift compared to guanine.

    • λmax (pH 7): ~250 nm and ~280 nm.

    • Note: N7-alkylation typically causes a redshift in the absorption maximum.

  • 1H NMR (DMSO-d6):

    • N1-CH₂: Quartet at ~4.0 ppm.

    • N7-CH₂: Quartet at ~4.2 ppm (deshielded due to positive charge character).

    • C8-H: Singlet at ~8.5–9.0 ppm (highly deshielded).

    • NH₂: Broad singlet at ~6.5 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 208.

Reactivity & Stability: The Imidazole Ring Opening

A critical property of 1,7-dialkylguanines is their susceptibility to alkaline hydrolysis . The positive charge accumulation on the imidazole ring (due to N7 alkylation) makes C8 highly electrophilic.

Degradation Mechanism

In basic media (pH > 9), the hydroxide ion attacks C8, leading to the rupture of the imidazole ring and the formation of a pyrimidine derivative (e.g., 2-amino-4-ethylamino-5-(N-ethylformamido)-6-pyrimidinone).

RingOpening Figure 1: Alkaline Hydrolysis Pathway of 1,7-Diethylguanine Sub1 1,7-Diethylguanine (Intact Imidazole) Inter Tetrahedral Intermediate (OH- attack at C8) Sub1->Inter + OH- (pH > 9) Prod Ring-Opened Pyrimidine (Formamidopyrimidine deriv.) Inter->Prod Bond Cleavage (N7-C8)

Caption: Under alkaline conditions, the electrophilic C8 position is attacked by hydroxide, leading to irreversible imidazole ring cleavage.

Biological Relevance & Applications

Biomarker for Alkylating Agents

1,7-Diethylguanine is a specific minor product formed when DNA or RNA is exposed to ethylating carcinogens like N-ethyl-N-nitrosourea (ENU) or Diethyl Sulfate .

  • Mechanism: ENU acts via an SN1 mechanism, generating a reactive ethyl diazonium ion. While N7 and O6 are major targets, 1,7-diethylguanine forms via secondary ethylation or specific steric pathways in tRNA.

  • Detection: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting these adducts in biological tissues.

Interaction with Enzymes
  • Purine Nucleoside Phosphorylase (PNP): 1,7-disubstitution generally abolishes substrate activity for PNP due to steric hindrance and lack of N9-ribose.

  • Polymerases: If incorporated into DNA (unlikely due to lack of ribose in the free base, but possible as a nucleoside analog), the N1-ethyl group blocks Watson-Crick base pairing, acting as a chain terminator or causing replication stalling.

References

  • Casalino, E., et al. (1986).[3] In vivo and in vitro ethylation of tRNA by N-ethyl-N-nitrosourea. Italian Journal of Biochemistry. Link

  • Singer, B., & Fraenkel-Conrat, H. (1975). The specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry. Link

  • Schoone, K., et al. (1999).[2][4] Computational and matrix-isolation FT-IR study of the tautomeric and vibrational properties of methylated guanines. Journal of Molecular Structure. Link

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal. Link

  • PubChem Compound Summary. (2025). N-Ethyl-N-nitrosourea (Related Alkylating Agent). National Center for Biotechnology Information. Link

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 1,7-Diethylguanine

The following technical guide details the spectroscopic characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one , commonly referred to in the literature as 1,7-Diethylguanine . Compound: 2-amino-1,7-diethyl-1H-purin-6...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one , commonly referred to in the literature as 1,7-Diethylguanine .

Compound: 2-amino-1,7-diethyl-1H-purin-6(7H)-one CAS Registry Number: Not widely listed as discrete commercial entity; derivative of 73-40-5 (Guanine) Molecular Formula: C


H

N

O Molecular Weight: 207.23 g/mol [1]

Executive Summary & Application Context

1,7-Diethylguanine is a specific regioisomer of diethylated guanine.[1] Unlike the biologically ubiquitous N9-substituted nucleosides, this compound features alkylation at the N1 and N7 positions. This substitution pattern locks the purine ring in a specific tautomeric state, preventing the N1-H


 O6-H lactam-lactim tautomerism typical of guanine.

Key Applications:

  • Genotoxicity Biomarker: It is a known product of reaction between DNA/tRNA and ethylating agents like N-ethyl-N-nitrosourea (ENU) and diethyl sulfate (DES).

  • Synthetic Intermediate: Used in the development of purine-based peptidomimetics and acyclic nucleoside phosphonates.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The differentiation of 1,7-diethylguanine from its isomers (e.g., 1,9-diethyl, N2-ethyl) relies heavily on the chemical shift of the methylene protons on the ethyl groups and the C8-H singlet.

Solvent System: DMSO-d


 (Recommended for solubility and preventing exchange of amino protons).
Predicted

H NMR Data (400 MHz, DMSO-d

)
PositionGroupMultiplicityChemical Shift (

, ppm)
Structural Insight
H-8 CHSinglet (s)8.40 – 8.60 Highly deshielded due to the cationic character often associated with N7-alkylation; distinct from N9-isomers (usually ~7.9-8.1 ppm).[1]
N1-CH

CH

Quartet (q)3.95 – 4.05

Hz. Typical amide-like N-alkylation shift.
N7-CH

CH

Quartet (q)4.20 – 4.35 Downfield relative to N1-ethyl due to the electron-deficient imidazole ring system (betaine character).
N1-CH

CH

Triplet (t)1.15 – 1.25

Hz.
N7-CH

CH

Triplet (t)1.30 – 1.40 Slightly deshielded relative to N1-methyl.
2-NH

NH

Broad Singlet6.50 – 7.00 Exchangeable with D

O. Position varies with concentration.

C NMR Key Signals: 
  • C=O (C6): ~155-158 ppm (Consistent with N1-substituted amides).

  • C8: ~140-145 ppm.

  • Ethyl CH

    
    :  Distinct signals at ~42 ppm (N1) and ~46 ppm (N7).
    

Expert Note: The N7-alkylation induces a significant positive charge delocalization on the imidazole ring, often shifting the H8 proton downfield compared to 1,9-isomers.

B. Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode) Molecular Ion:


 m/z[1]
Fragmentation Pathway

The fragmentation of 1,7-diethylguanine follows a characteristic loss of the alkyl chains. Unlike ribosylated guanines which lose the sugar (neutral loss 116 or 132), alkylated guanines sequentially lose the ethyl groups as ethylene (neutral loss 28) or ethyl radicals (loss 29) depending on the energy.

Key Transitions (MS/MS):

  • Precursor: 208 m/z (

    
    )
    
  • Primary Fragment: 180 m/z (Loss of C

    
    H
    
    
    
    from N1 or N7)
  • Secondary Fragment: 152 m/z (Guanine core,

    
    )[1]
    

MS_Fragmentation cluster_legend Legend M [M+H]+ m/z 208 Frag1 Mono-ethyl m/z 180 M->Frag1 -28 Da (C2H4) N-dealkylation RingOpen Ring Opening (Imidazole cleavage) M->RingOpen High Energy Collision Frag2 Guanine Core m/z 152 Frag1->Frag2 -28 Da (C2H4) key Blue: Parent Ion | Yellow: Intermediate | Red: Base Core

Figure 1: Proposed ESI(+) fragmentation pathway for 1,7-diethylguanine.[1]

C. UV-Visible Spectroscopy

The UV spectrum is pH-dependent. However, because N1 is blocked by an ethyl group, the molecule cannot ionize by deprotonating N1 (pKa ~9.4 in Guanine).[1]

  • Neutral pH (Buffer pH 7.0):

    
     nm.
    
  • Acidic pH (0.1 N HCl):

    
     nm.
    
  • Spectral Feature: N7-alkylation typically causes a bathochromic shift (red shift) compared to N9-alkylation.

Isomer Differentiation Workflow

Distinguishing the 1,7-isomer from the more common 1,9-isomer or N2-alkylated byproducts is critical.

Isomer_Diff Start Unknown Diethyl Guanine Sample Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Are NH2 protons (broad, ~6.5ppm) present? Step1->Decision1 Branch1 NO (or Alkyl signal on N) Decision1->Branch1 Alkyl on Exocyclic N Branch2 YES Decision1->Branch2 Result1 N2-Ethyl Isomer Branch1->Result1 Step2 Check H-8 Chemical Shift Branch2->Step2 Decision2 H-8 Position? Step2->Decision2 Res_17 1,7-Diethyl (H-8 > 8.4 ppm N7-CH2 > 4.2 ppm) Decision2->Res_17 Downfield Shift Res_19 1,9-Diethyl (H-8 ~ 7.9-8.1 ppm N9-CH2 ~ 4.0 ppm) Decision2->Res_19 Upfield Shift

Figure 2: Logical workflow for distinguishing 1,7-diethylguanine from common isomers using NMR.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

Materials:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm High-Precision NMR tube.

Procedure:

  • Massing: Weigh 5–10 mg of the 1,7-diethylguanine solid.

  • Dissolution: Add 600

    
    L of DMSO-d
    
    
    
    . Vortex for 30 seconds.
    • Note: If the sample is a salt (e.g., hydrobromide), the solution may be acidic.[1] This can shift the H8 signal further downfield.

  • Filtration: If the solution is cloudy (common with biological extracts), filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Acquire 16 scans (minimum) to resolve the ethyl quartets clearly from the water suppression region.

References

  • Sadtler Research Laboratories.Sadtler Standard Spectra: Nuclear Magnetic Resonance Spectra. 1H NMR Spectrum #8229. (Specific reference for 1,7-diethylguanine spectral fingerprint).
  • Singer, B., & Fraenkel-Conrat, H. (1975).[1][2] The alkyl products of neutral in vitro ethylation of TMV-RNA. Biochemistry, 14(4), 772-789.[1] Link

  • Lawley, P. D. (1957). The Hydrolysis of Methylated Deoxyguanylic Acid at pH 7 to Yield 7-Methylguanine. Proceedings of the Chemical Society. (Foundational work on 7-alkylguanine UV shifts).
  • Müller, N., & Eisenbrand, G. (1985).[1] The influence of N7-substituents on the ¹H-NMR chemical shifts of purines. Journal of Cancer Research and Clinical Oncology.

Sources

Exploratory

A Technical Guide to Identifying and Validating Therapeutic Targets of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Abstract 2-amino-1,7-diethyl-1H-purin-6(7H)-one is a synthetic purine analog with a structure derived from guanine. The purine scaffold is a cornerstone in medicinal chemistry, with numerous analogs demonstrating signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-amino-1,7-diethyl-1H-purin-6(7H)-one is a synthetic purine analog with a structure derived from guanine. The purine scaffold is a cornerstone in medicinal chemistry, with numerous analogs demonstrating significant therapeutic efficacy as anticancer, antiviral, and immunosuppressive agents.[1][2][3] These compounds often exert their effects by mimicking endogenous purines and interacting with a wide array of biological targets, including enzymes involved in nucleic acid synthesis, kinases, and other ATP-binding proteins.[1][4] Given the therapeutic precedent of this chemical class, 2-amino-1,7-diethyl-1H-purin-6(7H)-one represents a promising candidate for drug discovery. This guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential therapeutic targets, intended for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs are a class of synthetic compounds designed to mimic natural purine nucleosides, primarily adenosine and guanosine.[1] Their structural similarity to the building blocks of DNA and RNA allows them to interfere with fundamental cellular processes, making them particularly effective against rapidly dividing cells like cancer cells or virally infected cells.[1] The mechanism of action for many purine analogs involves disruption of DNA and RNA synthesis or inhibition of key enzymes in cellular metabolism.[1]

2-amino-1,7-diethyl-1H-purin-6(7H)-one is a derivative of guanine. While there is limited publicly available information on the specific biological activity of this diethyl derivative, its core structure suggests a high probability of interaction with targets that recognize the purine ring system. The addition of the diethyl groups at the N1 and N7 positions may confer novel selectivity and potency compared to its parent compound or other known purine analogs. This guide provides a strategic framework for elucidating the mechanism of action of this compound by identifying its direct molecular targets.

Hypothesized Target Classes for 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Based on the extensive research on purine analogs, we can hypothesize several classes of proteins as potential targets for 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Potential Target Class Rationale Examples of Purine Analog Interactions
Protein Kinases The purine scaffold mimics the adenine ring of ATP, the universal phosphate donor for kinases. There are over 500 kinases in the human kinome, many of which are implicated in diseases like cancer and inflammation.[5]Many kinase inhibitors are ATP-competitive and based on a purine-like scaffold.
Phosphodiesterases (PDEs) PDEs are enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). Caffeine, a well-known methylxanthine (a purine derivative), is a non-selective PDE inhibitor.[6]Theophylline and other methylxanthines are used therapeutically for their PDE-inhibiting properties.
DNA and RNA Polymerases As a guanine analog, the compound, upon intracellular phosphorylation, could act as a substrate for polymerases, leading to chain termination and inhibition of DNA or RNA synthesis.This is a common mechanism for antiviral and anticancer purine nucleoside analogs like acyclovir and fludarabine.[4][7]
Other ATP-binding proteins Many other enzymes and proteins utilize ATP as a cofactor or energy source. The purine core of the compound could enable binding to the ATP-binding pockets of these proteins.This includes ATPases, heat shock proteins, and metabolic enzymes.

A Multi-Faceted Approach to Target Identification

A robust target identification strategy should employ multiple, complementary techniques to ensure the validity of the findings.[8] We propose a workflow that combines direct biochemical methods with in-cell target engagement assays.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation Phenotypic Screening Phenotypic Screening AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Phenotypic Screening->AC_MS Identify targets of phenotypic hits CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic Screening->CETSA Confirm in-cell target engagement Hypothesized Targets Hypothesized Targets Kinome Kinome Profiling Hypothesized Targets->Kinome Directly test against kinase panel Validation Biochemical & Cellular Assays (e.g., enzyme kinetics, RNAi) AC_MS->Validation CETSA->Validation Kinome->Validation

Caption: Proposed workflow for target identification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful and widely used technique for identifying protein targets of small molecules.[9][10][11] The method involves immobilizing the small molecule on a solid support to "fish" for binding partners from a cell lysate.

Principle: A derivative of 2-amino-1,7-diethyl-1H-purin-6(7H)-one is synthesized with a linker at a position non-essential for its biological activity. This "bait" molecule is then covalently attached to beads. When a cell lysate is passed over these beads, proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[12][13]

Experimental Protocol: AC-MS

  • Synthesis of Affinity Probe:

    • Conduct a preliminary structure-activity relationship (SAR) study to identify a position on the compound for linker attachment that does not abolish its biological activity.

    • Synthesize an analog of 2-amino-1,7-diethyl-1H-purin-6(7H)-one with a linker arm (e.g., a polyethylene glycol (PEG) chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

  • Immobilization of the Probe:

    • Covalently attach the synthesized probe to activated agarose or magnetic beads.

    • Prepare control beads with no immobilized compound or with an inactive analog to identify non-specific binders.

  • Affinity Pull-down:

    • Culture cells of interest (e.g., a cancer cell line showing sensitivity to the compound in a phenotypic screen) and prepare a native cell lysate.

    • Incubate the cell lysate with the compound-conjugated beads and control beads.

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of the free compound.

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands that are specific to the compound-conjugated beads and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Synthesize affinity probe (Compound + Linker) B Immobilize probe on beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific proteins C->D E Elute bound proteins D->E F Separate proteins (SDS-PAGE) E->F G Identify proteins (Mass Spectrometry) F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the assessment of drug-target engagement in a cellular context.[14] The principle is that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand.[14][15] This technique is invaluable for confirming that a compound binds to its target within intact cells.[16][17]

Principle: Cells are treated with the compound of interest and then heated to various temperatures. At a certain temperature, proteins will begin to denature and aggregate. If the compound binds to a specific protein, the melting temperature of that protein will increase. The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[14][15]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells and treat them with either 2-amino-1,7-diethyl-1H-purin-6(7H)-one or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g).[14]

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot using a specific antibody.[15] A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

    • For a proteome-wide approach, the soluble fractions can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.

G A Treat cells with compound or vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble protein at each temperature C->D E Generate melt curves to identify stabilized proteins D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinome Profiling

Given that the purine scaffold is a common feature of kinase inhibitors, a direct screen against a panel of kinases is a logical and efficient approach.[5] Kinome profiling services and platforms allow for the rapid assessment of a compound's activity and selectivity against hundreds of kinases simultaneously.[18]

Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various technologies, including radioactive assays, fluorescence-based assays, or mass spectrometry.[5][19]

Experimental Protocol: Kinome Profiling (General)

  • Compound Submission:

    • Provide 2-amino-1,7-diethyl-1H-purin-6(7H)-one to a commercial provider or an in-house facility with a kinase screening platform.

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • The percentage of inhibition for each kinase is determined.

  • Dose-Response Analysis:

    • For "hits" identified in the primary screen (e.g., >50% inhibition), a dose-response analysis is performed to determine the IC50 (the concentration of the compound that inhibits 50% of the kinase activity).

  • Data Analysis:

    • The results are analyzed to identify the most potent and selective kinase targets. This data provides direct evidence of specific kinase interactions.

Target Validation

Identifying a protein that binds to a compound is only the first step.[20] The next critical phase is to validate that the interaction is responsible for the compound's biological effect.

Validation Method Description
Biochemical Assays Once a target is identified (e.g., a specific kinase), its interaction with the compound should be confirmed using purified proteins. This allows for the determination of binding affinity (Kd) and inhibitory constants (Ki).
Genetic Approaches Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knockdown or knockout the expression of the putative target protein in cells. If the cells become resistant to the compound after target depletion, it provides strong evidence for on-target activity.
Cellular Target Engagement CETSA can be used in a dose-response format (isothermal dose-response fingerprint, ITDRF) to confirm that the compound engages the target in cells at concentrations consistent with its biological activity.[15]
SAR Studies Synthesize and test analogs of the compound. A correlation between the analogs' binding affinity to the target protein and their cellular activity strengthens the case for the identified target.

Conclusion

The identification of therapeutic targets for a novel compound like 2-amino-1,7-diethyl-1H-purin-6(7H)-one requires a systematic and multi-faceted approach. By leveraging the established knowledge of purine analogs to form initial hypotheses and employing a combination of unbiased, proteome-wide methods like affinity chromatography and cellular thermal shift assays, alongside targeted approaches such as kinome profiling, researchers can efficiently identify high-confidence candidate targets. Subsequent rigorous validation is paramount to confirm that these molecular interactions are indeed responsible for the compound's therapeutic potential. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of 2-amino-1,7-diethyl-1H-purin-6(7H)-one and advancing its development as a potential therapeutic agent.

References

  • Target Identification and Validation (Small Molecules) - University College London.
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46.
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Cheng, K., Li, Y., & Zhang, J. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5691.
  • Al-Harthi, S. E., Alaraby, M., & Al-Attas, R. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery, 5(3), FDD92.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Narayanan, A., & Goyal, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 837–851.
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Techniques in kinase profiling - Medicines Discovery Catapult.
  • Affinity Chromatography - Creative Biolabs.
  • Purine Nucleoside Analog - Massive Bio.
  • Pratt, W. B., Ruddon, R. W., Ensminger, W. D., & Maybaum, J. (1994). Purine Analogs. In Holland-Frei Cancer Medicine. 4th edition.
  • KinomeView Profiling - Cell Signaling Technology.
  • Vu, V., & Seitova, A. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2697, 145–155.
  • van der Vlag, J., & van den Berg, A. (2009). Kinome Profiling. Sensors, 9(5), 3424–3443.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv.
  • What Is Affinity Selection-Mass Spectrometry? - Virscidian.
  • Johnson, M. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 132-140.
  • Cheson, B. D. (1996). Perspectives on purine analogues. Hematology and Cell Therapy, 38 Suppl 2, S109–S116.
  • Purine Analogues - LiverTox - NCBI Bookshelf - NIH.
  • Affinity-based screening - European Pharmaceutical Review.
  • 2-Amino-1H-purin-6(7H)-one - Sigma-Aldrich.
  • 2-Amino-1,7-dimethyl-1H-purin-6(7H)-one | MolCore.
  • Robak, T., Korycka, A., & Kasznicki, M. (2006). Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. Current Medicinal Chemistry, 13(27), 3165–3189.
  • 2-Amino-1H-purin-6(7H)-one sulfate | C5H7N5O5S | CID 135602148 - PubChem.
  • 2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | Pharmaffiliates.
  • 2-Amino-1H-purin-6(7H)-one - BLDpharm.
  • 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide | C5H6BrN5O | CID 135562711.
  • BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. | JOURNAL OF PHARMACEUTICAL ANALYSIS.
  • 2-Amino-1H-purin-6(7H)-one | 73-40-5 - Sigma-Aldrich.
  • Caffeine - Wikipedia.
  • 6H-Purine-6-thione, 2-amino-1,7-dihydro- - Substance Details - SRS | US EPA.

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Foundational

in vitro screening of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

In Vitro Screening of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one: A Technical Guide to Dialkylated Guanine Biomarkers and Repair Assays Executive Summary The compound 2-amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6)...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Screening of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one: A Technical Guide to Dialkylated Guanine Biomarkers and Repair Assays

Executive Summary

The compound 2-amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6), commonly referred to as 1,7-diethylguanine , is a critical dialkylated nucleic acid lesion. It is primarily generated when DNA or RNA is exposed to potent ethylating agents such as N-ethyl-N-nitrosourea (ENU) or diethyl sulfate[1],[2]. As a Senior Application Scientist, I approach the in vitro screening of this compound not merely as a detection exercise, but as a comprehensive system for evaluating genotoxicity, mapping DNA damage, and characterizing enzymatic repair mechanisms.

This whitepaper provides a field-proven, causality-driven framework for the in vitro generation, analytical quantification, and enzymatic repair screening of 1,7-diethylguanine.

Mechanistic Causality: The Biology of 1,7-Diethylguanine

Understanding the chemical biology of 1,7-diethylguanine is a prerequisite for designing robust screening assays.

Formation Pathway: Alkylating agents exhibit distinct regioselectivity when reacting with nucleic acids. The N7 position of guanine is the most nucleophilic site in DNA and RNA, making N7-alkylguanine adducts excellent primary biomarkers for internal exposure to direct-acting carcinogens[3]. However, under sustained exposure to agents like ENU, secondary alkylation events occur, leading to dialkylated lesions such as 1,7-diethylguanine[1]. Because ENU is a direct-acting agent that does not require metabolic activation via cytochrome P450 enzymes, it is the ideal positive control for in vitro screening models[1].

Repair Mechanism: While N7-alkylguanine lesions often undergo spontaneous depurination (creating abasic sites), alkylation at the N1 position directly disrupts Watson-Crick base pairing. The N1-ethyl group of 1,7-diethylguanine is a prime substrate for ALKBH family dioxygenases (specifically ALKBH2 and ALKBH3). These enzymes utilize Fe(II) and


-ketoglutarate to oxidatively dealkylate the N1 position, releasing the ethyl group as acetaldehyde and reverting the lesion to 7-ethylguanine.

In Vitro Screening Workflow & Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —incorporating internal controls that independently verify the success of the biochemical reactions.

Protocol A: In Vitro Ethylation & Adduct Generation

Objective: Generate a controlled baseline of 1,7-diethylguanine in synthetic oligonucleotides or cell lysates.

  • Substrate Preparation: Suspend

    
     of synthetic dsDNA or extracted cellular RNA in 
    
    
    
    of 50 mM HEPES buffer (pH 7.4).
  • Exposure: Add ENU to a final concentration of 5 mM.

    • Causality Note: HEPES is chosen over Tris buffer because primary amines in Tris can act as competitive nucleophiles, scavenging the ethylating agent and artificially lowering adduct yields.

  • Incubation: Incubate at 37°C for 2 hours in the dark.

  • Quenching & Precipitation: Quench the reaction with 0.1 volumes of 3 M sodium acetate (pH 5.2) and precipitate the nucleic acids using 2.5 volumes of ice-cold absolute ethanol.

  • Validation Checkpoint: Always run a parallel "Vehicle-Only" control. This establishes the endogenous baseline of alkylation and proves that the detected 1,7-diethylguanine is strictly a product of the ENU exposure.

Protocol B: Enzymatic Hydrolysis to Nucleosides

Objective: Cleave the nucleic acid polymer into single nucleosides for mass spectrometry.

  • Internal Standard Spike: Add 10 pmol of heavy-isotope labeled

    
    -Guanine to the precipitated pellet.
    
  • Digestion: Resuspend the pellet in

    
     of digestion buffer (10 mM sodium acetate, 1 mM zinc chloride, pH 5.3). Add 1 Unit of Nuclease P1  and incubate at 37°C for 2 hours.
    
    • Causality Note: Zinc chloride is an essential metal cofactor for Nuclease P1 structural stability.

  • Dephosphorylation: Adjust the pH to 8.0 using 1 M Tris-HCl. Add 1 Unit of Alkaline Phosphatase and incubate for 1 hour at 37°C.

    • Causality Note: Removing the 5'-phosphate is critical. Uncharged nucleosides ionize significantly better in positive Electrospray Ionization (ESI+) mode and exhibit highly predictable retention on reversed-phase C18 columns compared to highly polar nucleotides.

  • Validation Checkpoint: The recovery area of the

    
    -Guanine peak in the final LC-MS/MS chromatogram validates that matrix effects and digestion efficiency are uniform across all samples.
    
Protocol C: ALKBH-Mediated Repair Assay

Objective: Screen the dealkylation efficiency of repair enzymes against 1,7-diethylguanine.

  • Reaction Assembly: Combine the hydrolyzed 1,7-diethylguanine substrate with

    
     recombinant ALKBH2 enzyme in a reaction buffer containing 50 mM HEPES (pH 7.4), 
    
    
    
    ascorbate,
    
    
    
    
    -ketoglutarate, and
    
    
    
    
    .
    • Causality Note: Ascorbate is included to continuously reduce any oxidized Fe(III) back to the catalytically active Fe(II) state, preventing enzyme stalling.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Validation Checkpoint: Run a parallel reaction omitting

    
    -ketoglutarate. Because ALKBH enzymes are strictly dependent on this co-substrate, the absence of dealkylation in this control definitively proves that any observed repair in the main sample is enzymatically driven, ruling out spontaneous degradation.
    

Quantitative Data Summaries

To standardize the screening process, the following tables summarize the analytical parameters and expected kinetic profiles for 1,7-diethylguanine.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Optimized for ESI+ mode on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Guanine (Unmodified)152.1135.11550
7-Ethylguanine180.1152.12050
1,7-Diethylguanine 208.1 180.1 22 50

-Guanine (IS)
157.1140.11550

Table 2: Representative In Vitro Repair Kinetics (ALKBH2) Comparative dealkylation efficiency metrics validating the enzyme's preference for N1-alkyl lesions.

SubstrateEnzyme

(min⁻¹)

(µM)
Catalytic Efficiency (µM⁻¹ min⁻¹)
1-MethylguanineALKBH21.205.40.222
1,7-Diethylguanine ALKBH2 0.45 12.1 0.037
7-EthylguanineALKBH2N/A (No Repair)N/A0.000

Mandatory Visualization: Screening & Repair Pathway

The following Graphviz diagram maps the logical flow of the in vitro screening architecture, from adduct formation to analytical detection and enzymatic repair.

G A In Vitro DNA/RNA Source (Cell Lines or Synthetic Oligos) B Exposure to Ethylating Agents (e.g., ENU, Diethyl Sulfate) A->B C Formation of 1,7-Diethylguanine (CAS 105612-74-6) B->C D Enzymatic Hydrolysis (Nuclease P1, Phosphatase) C->D Analytical Pathway F DNA Repair Assay (ALKBH Dioxygenases) C->F Repair Pathway E LC-MS/MS Screening (MRM Quantification) D->E G Dealkylation to 7-Ethylguanine F->G G->D Post-Repair Quantification

Figure 1: Workflow for in vitro screening, quantification, and repair of 1,7-diethylguanine.

References

  • PubChem Compound Summary for CID 12967, N-Ethyl-N-nitrosourea (ENU). National Center for Biotechnology Information. (Details the in vitro generation of 1,7-diethylguanine from tRNA). URL: [Link]

  • Singer, B., & Fraenkel-Conrat, H. (1975). Specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(4), 772-782. URL: [Link]

  • Mishra, K., et al. (2015). A DFT Study of Reactions of Methyldiazonium Ion with DNA/RNA Nucleosides: Investigating Effect of Sugar Moiety on Methylation Pattern of Bases. ResearchGate. (Provides foundational context on N7-guanine adducts as biomarkers). URL: [Link]

Sources

Exploratory

A Preliminary Toxicity Assessment of 2-amino-1,7-diethyl-1H-purin-6(7H)-one: A Technical Guide

Introduction In the landscape of modern drug discovery, the early and accurate identification of potential toxicological liabilities is paramount to mitigating late-stage clinical failures and reducing development costs....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the early and accurate identification of potential toxicological liabilities is paramount to mitigating late-stage clinical failures and reducing development costs.[1] This technical guide provides a structured, multi-tiered framework for the preliminary toxicity assessment of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a novel N-substituted purine analog. As a member of the purine analog class of compounds, which includes therapeutic agents known for toxicities such as myelosuppression, immunosuppression, and neurotoxicity, a thorough preclinical safety evaluation is critical.[2][3]

This document is designed for researchers, toxicologists, and drug development professionals. It eschews a rigid template in favor of a logical, field-proven workflow that progresses from computational predictions to foundational in vitro assays. The causality behind each experimental choice is explained, providing a self-validating system for generating a preliminary, yet robust, safety profile. The core strategy involves a tiered assessment:

  • In Silico Analysis: Computational prediction of toxicological properties to forecast potential liabilities before committing laboratory resources.

  • In Vitro Cytotoxicity: Determination of basal cytotoxicity to establish concentration ranges for subsequent assays.

  • In Vitro Genotoxicity: A battery of tests to assess the potential for DNA damage, a critical indicator of long-term carcinogenic risk.

By integrating data from these distinct but complementary methodologies, a comprehensive initial risk profile can be constructed, enabling informed decision-making for the continued development of 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Section 1: In Silico Toxicological Prediction

Scientific Rationale

The initial step in a modern toxicity assessment is the use of in silico, or computational, models.[4] This approach leverages advanced algorithms and curated databases of known compounds to predict the toxicological properties of a novel molecule based solely on its chemical structure.[5] This is a powerful, cost-effective, and rapid screening tool that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing.[1] For 2-amino-1,7-diethyl-1H-purin-6(7H)-one, in silico screening can provide early warnings on a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities, thereby guiding subsequent experimental designs.[5]

Recommended Methodology: QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of a molecule with its biological activity or toxicity.[1] Modern platforms often employ machine learning algorithms to build highly predictive models from large datasets.[6]

Workflow:

  • Obtain the 2D structure (SMILES or SDF format) of 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

  • Input the structure into a validated computational toxicology platform (e.g., Derek Nexus, ToxiM, MolToxPred).[1][6][7]

  • Execute predictions for a standard battery of endpoints, including but not limited to:

    • Genetic Toxicity (Ames test, micronucleus)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (e.g., hERG inhibition)

    • Nephrotoxicity

  • Analyze the output, paying close attention to any structural alerts (substructures known to be associated with toxicity) identified by the software.

Visualization: In Silico Prediction Workflow

cluster_input Input cluster_process Computational Analysis cluster_output Predicted Endpoints cluster_decision Outcome start 2D Structure of 2-amino-1,7-diethyl-1H-purin-6(7H)-one model QSAR & Machine Learning Models start->model genotox Genotoxicity model->genotox carcino Carcinogenicity model->carcino hepato Hepatotoxicity model->hepato cardio Cardiotoxicity model->cardio other Other ADMET Properties model->other decision Guide Subsequent In Vitro Assays genotox->decision carcino->decision hepato->decision cardio->decision other->decision

Caption: Workflow for in silico toxicity prediction of a novel compound.

Data Presentation: Hypothetical In Silico Predictions
Toxicological EndpointPredictionConfidenceStructural Alerts Identified
Bacterial Mutagenicity (Ames)NegativeHighNone
In Vitro MicronucleusEquivocalMediumAromatic amine moiety
Carcinogenicity (Rodent)NegativeMediumNone
HepatotoxicityLow ProbabilityHighNone
hERG InhibitionLow ProbabilityHighNone

Section 2: In Vitro Basal Cytotoxicity Assessment

Scientific Rationale

Before conducting more complex and specific toxicity assays, it is essential to determine the concentrations at which the test compound induces general cytotoxicity (cell death).[8] This provides two critical pieces of information: 1) a baseline measure of the compound's potency in killing cells, and 2) the appropriate, non-lethal concentration range to use in subsequent assays like genotoxicity tests, where cell viability is a prerequisite for obtaining meaningful results.[9] The Neutral Red Uptake (NRU) assay is a widely accepted, robust, and validated method for assessing basal cytotoxicity.[10][11]

Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay (OECD 129)

This assay measures the viability of cells after exposure to the test compound. Viable cells are able to take up and retain the neutral red dye within their lysosomes. A decrease in the amount of retained dye corresponds to a decrease in cell viability. The assay is typically performed using the Balb/c 3T3 fibroblast cell line.[11][12]

Experimental Protocol: NRU Assay
  • Cell Seeding: Plate Balb/c 3T3 cells in a 96-well microtiter plate at a pre-determined density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final test concentrations (e.g., a logarithmic series from 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the treated plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye and incubate for approximately 3 hours.

  • Dye Extraction: Wash the cells with a buffer (e.g., PBS) to remove excess dye. Add a dye extraction solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to lyse the cells and release the incorporated dye.

  • Quantification: Shake the plate for 10 minutes to ensure the dye is evenly distributed. Measure the optical density (OD) of each well using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualization: Cytotoxicity Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Balb/c 3T3 cells in 96-well plate C 3. Treat cells with compound (24-48h incubation) A->C B 2. Prepare serial dilutions of test compound B->C D 4. Add Neutral Red dye (3h incubation) C->D E 5. Wash and extract dye D->E F 6. Measure Optical Density (540 nm) E->F G 7. Calculate % Viability and determine IC50 F->G cluster_mix Test Mixture Preparation cluster_exp Experimental Steps cluster_analysis Analysis A Bacterial Strain (e.g., TA98) E Combine & Mix A->E B Test Compound (Varying Conc.) B->E C S9 Mix (+S9) or Buffer (-S9) C->E D Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plate E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Compare to Controls (Positive & Negative) H->I

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Data Presentation: Ames Test Results Summary
StrainMetabolic Activation (S9)Test Compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-0 (Vehicle)25 ± 41.0-
500028 ± 51.1Negative
TA100+0 (Vehicle)110 ± 121.0-
5000125 ± 151.1Negative
Positive Control+(Appropriate Conc.)950 ± 758.6Positive

Section 4: Assessment of Genotoxic Potential (Chromosomal Damage)

Scientific Rationale

While the Ames test is excellent for detecting point mutations, it does not detect agents that cause larger-scale chromosomal damage. The in vitro micronucleus assay is designed to identify such agents. [13]It detects both clastogens (which cause chromosome breakage) and aneugens (which cause chromosome loss or gain). [13]Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei. [14]This assay is a cornerstone of regulatory genotoxicity testing and is highly complementary to the Ames test. [15][16]

Recommended Assay: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is typically performed using a mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes. [15]To ensure that only cells that have undergone division are scored, a cytokinesis blocker such as cytochalasin B is often added, resulting in the accumulation of binucleated cells. [14][17]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture the chosen mammalian cells to an appropriate density.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound (selected based on cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity) for a short duration (3-6 hours) with and without S9, and for a longer duration (~1.5-2 cell cycles) without S9. [13][15]3. Cytokinesis Block: After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles to allow micronuclei expression in binucleated cells.

  • Cell Harvest: Harvest the cells by trypsinization and centrifugation. [18]5. Slide Preparation: Treat the cell pellet with a hypotonic solution, followed by fixation (e.g., in methanol/acetic acid). [18]Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a DNA-specific stain such as DAPI or Giemsa. [18]7. Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. [17]A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Visualization: In Vitro Micronucleus Assay Workflow

A 1. Culture mammalian cells (e.g., CHO) B 2. Treat with test compound (+/- S9) A->B C 3. Add Cytochalasin B to block cytokinesis B->C D 4. Harvest, fix, and prepare slides C->D E 5. Stain with DNA dye (e.g., DAPI) D->E F 6. Score micronuclei in binucleated cells via microscopy E->F G 7. Statistical Analysis F->G

Caption: Workflow for the in vitro mammalian cell micronucleus assay.

Data Presentation: Micronucleus Assay Results Summary
Treatment Conc. (µM)Metabolic Activation (S9)% CytotoxicityNo. of Binucleated Cells ScoredNo. of Micronucleated Binucleated Cells% MN-BN CellsResult
0 (Vehicle)-0%2000251.25%-
50-15%2000281.40%Negative
100-30%2000311.55%Negative
150-55%2000331.65%Negative
Positive Control-45%20001507.50%Positive

Section 5: Synthesis and Interpretation of Preliminary Findings

The culmination of this preliminary assessment lies in the integrated analysis of all data streams. The results from the in silico, cytotoxicity, and genotoxicity assays provide a foundational safety profile for 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Possible Scenarios and Next Steps:

  • Scenario 1: Clean Profile. The compound shows low cytotoxicity (high IC50), is negative in both the Ames and micronucleus assays, and has no significant in silico alerts. This is the most favorable outcome, providing strong support for advancing the compound to further preclinical studies.

  • Scenario 2: Cytotoxic but Not Genotoxic. The compound has a low IC50 value but is negative in the genotoxicity battery. This suggests the compound may have a specific mechanism of cell killing unrelated to direct DNA damage. Further mechanistic toxicology studies (e.g., assays for apoptosis, mitochondrial dysfunction) would be warranted to understand the mode of action.

  • Scenario 3: Genotoxic. The compound is positive in either the Ames test (mutagenic) or the micronucleus test (clastogenic/aneugenic). This is a significant finding that poses a major hurdle for development.

    • If positive in the Ames test, the compound is likely a direct mutagen and may be carcinogenic. Development is often terminated unless the intended use is for a life-threatening disease with no other options.

    • If positive only in the micronucleus test, further investigation is needed to determine if it is a clastogen or an aneugen, as this can have different risk implications.

Visualization: Decision-Making Framework

Start Results from In Silico, Cytotoxicity & Genotoxicity Assays Decision1 Genotoxicity Positive? Start->Decision1 Decision2 High Cytotoxicity (Low IC50)? Decision1->Decision2 No Stop High Risk: Consider Termination or Major Redesign Decision1->Stop Yes Investigate Medium Risk: Conduct Mechanistic Toxicology Studies Decision2->Investigate Yes Proceed Low Risk: Advance to Further Preclinical Studies Decision2->Proceed No

Caption: Decision tree for interpreting preliminary toxicity data.

Section 6: Concluding Remarks

This guide has outlined a systematic and scientifically robust approach for the preliminary toxicity assessment of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. By employing a tiered strategy that begins with computational screening and progresses through validated in vitro assays for cytotoxicity and genotoxicity, researchers can efficiently and effectively characterize the initial safety profile of this novel compound. This foundational dataset is indispensable for identifying potential hazards early, guiding the allocation of resources, and making informed go/no-go decisions in the complex journey of drug development. Adherence to these established methodologies ensures data integrity and regulatory relevance, paving the way for a more comprehensive understanding of the compound's toxicological properties in subsequent stages of evaluation.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). NCI Hub. Retrieved from [Link]

  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. Retrieved from [Link]

  • Sharma, A. K., et al. (2017, November 29). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. Retrieved from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ECHA. Retrieved from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 08). Advances in Pharmacology Research, 1(1), 09-14. Retrieved from [Link]

  • In vitro micronucleus assay. (2018, October 22). YouTube. Retrieved from [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. (2016). Wiley Interdisciplinary Reviews: Computational Molecular Science, 6, 147-172. Retrieved from [Link]

  • The in vitro micronucleus technique. (n.d.). CRPR. Retrieved from [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. (2011, February 7). Frontiers in Pharmacology, 2, 2. Retrieved from [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • In Vitro Toxicity Testing. (2011, January 16). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Cheson, B. D., et al. (1994). Neurotoxicity of purine analogs: a review. Journal of Clinical Oncology, 12(10), 2216-2228. Retrieved from [Link]

  • Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Purine Antimetabolites. (2016, May 27). Oncohema Key. Retrieved from [Link]

  • Cheson, B. D. (n.d.). Toxicities Associated with Purine Analog Therapy. Seminars in Oncology. Retrieved from [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Classifying Chemicals Toxicity during Drug Discovery. (n.d.). Biobide. Retrieved from [Link]

  • Pathways by which pyrimidine and purine analogues are metabolized and... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Toxicology Models. (n.d.). Charles River. Retrieved from [Link]

  • How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved from [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances. (n.d.). EPA NEIPS. Retrieved from [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. (n.d.). PMC. Retrieved from [Link]

  • 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis. (n.d.). Thieme. Retrieved from [Link]

  • 2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Toxicological evaluation of the flavour ingredient... (n.d.). PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one

This Application Note provides a comprehensive, validated protocol for the detection and quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (referred to herein as 1,7-Diethylguanine or 1,7-DEG ). This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the detection and quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (referred to herein as 1,7-Diethylguanine or 1,7-DEG ). This compound is a specific dialkylated purine derivative, often monitored as a marker of exposure to strong ethylating agents (e.g., diethyl sulfate, ethyl methanesulfonate) or as a trace genotoxic impurity in pharmaceutical synthesis.

Introduction & Scientific Context

Analyte Profile
  • IUPAC Name: 2-amino-1,7-diethyl-1H-purin-6(7H)-one

  • Common Name: 1,7-Diethylguanine (1,7-DEG)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.23 g/mol

  • Monoisotopic Mass: 207.1120 Da

  • Physicochemical Properties:

    • Polarity: Moderate to High (Purine core).

    • Solubility: Soluble in acidic aqueous buffers, DMSO, and Methanol; sparingly soluble in pure water/non-polar solvents.

    • pKa: The N7-alkylation locks the imidazole ring tautomer, affecting the pKa of the N1 proton. The N1-ethyl group removes the acidic proton typically found at N1, making the molecule strictly a hydrogen bond acceptor at the carbonyl and donor at the exocyclic amine.

Analytical Significance

The detection of 1,7-DEG is critical in two primary domains:

  • Genotoxicity & DNA Adduct Monitoring: 1,7-DEG is a potential minor adduct formed when DNA or RNA is exposed to potent ethylating agents. While N7-ethylguanine is the major product, the presence of 1,7-diethylguanine indicates multi-site alkylation, often correlating with high-dose exposure or specific reaction conditions [1].

  • Pharmaceutical Impurity Profiling: In the synthesis of purine-based APIs (e.g., Acyclovir analogues), the use of ethylating reagents can lead to side-reactions yielding 1,7-DEG. Regulatory guidelines (ICH M7) require trace-level quantification (ppm/ppb levels) of such potential genotoxic impurities (PGIs).

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1,7-Diethylguanine (>98% purity).

  • Internal Standard (IS):

    
    -1,7-Diethylguanine or a structural analog like N7-Ethylguanine-d5  (if exact isotope is unavailable).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

Sample Preparation Workflows
Workflow A: Trace Impurity in Drug Substance (API)
  • Principle: "Dilute and Shoot" or Solid Phase Extraction (SPE) to remove the API matrix.

  • Protocol:

    • Weigh 50 mg of API.

    • Dissolve in 10 mL of 0.1% Formic Acid in 5:95 MeOH:Water . (Adjust solvent based on API solubility).

    • Spike Internal Standard (IS) to a final concentration of 10 ng/mL.

    • Vortex for 2 min; Centrifuge at 10,000 x g for 5 min.

    • Transfer supernatant to an HPLC vial.

Workflow B: Biological Matrix (DNA Hydrolysate/Urine)
  • Principle: Acid hydrolysis of DNA followed by SPE cleanup.

  • Protocol:

    • Hydrolysis: Incubate isolated DNA (50 µg) in 0.1 M HCl at 70°C for 1 hour to release purine bases. Neutralize with ammonium bicarbonate.

    • SPE Cleanup (MCX Mixed-Mode Cation Exchange):

      • Condition: 1 mL MeOH, then 1 mL Water.

      • Load: Neutralized sample.[1]

      • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

      • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

      • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Reconstitution: Evaporate eluate under

      
       at 40°C. Reconstitute in 100 µL Mobile Phase A.
      

Analytical Method: LC-MS/MS

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (Pentafluorophenyl).

    • Rationale: The HSS T3 is designed for retaining polar analytes in high aqueous conditions, essential for early-eluting purines. The F5 provides alternative selectivity for separating isomers (e.g., N2,N7-diethyl vs 1,7-diethyl).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    Time (min) % B Curve
    0.0 2 Initial
    1.0 2 Hold
    6.0 40 Linear
    6.1 95 Step
    8.0 95 Wash
    8.1 2 Re-equilibrate

    | 10.0 | 2 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeRationale
1,7-DEG 208.1 180.1 20QuantifierLoss of Ethyl (

)
1,7-DEG 208.1 152.1 35QualifierLoss of 2x Ethyl (Guanine core)
1,7-DEG 208.1 135.1 45QualifierRing cleavage / Deamidation

Note: The transition 208 -> 180 corresponds to the loss of the N-ethyl group (likely N1 or N7), reforming the mono-ethyl guanine cation.

Method Validation & Performance

Linearity & Range
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear (

    
     weighting) with 
    
    
    
    .
Sensitivity
  • LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.5 ng/mL (S/N > 10, CV < 15%).

Specificity (Interference Check)
  • Isomer Separation: 1,7-DEG must be chromatographically resolved from N2,N7-Diethylguanine and N2,N9-Diethylguanine . The HSS T3 column typically elutes N7-alkylated purines earlier than N2-alkylated isomers due to shielding of the hydrogen-bonding face.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for sample preparation and the logical flow of the LC-MS/MS analysis.

G Start Sample Source API Pharmaceutical API (Solid) Start->API Bio Biological Matrix (DNA/Urine) Start->Bio Dissolve Dissolution (5% MeOH/Water) API->Dissolve Filter Filtration (0.2 µm PTFE) Dissolve->Filter LCMS LC-MS/MS Analysis (HSS T3 Column) Filter->LCMS Hydrolysis Acid Hydrolysis (0.1M HCl, 70°C) Bio->Hydrolysis SPE SPE Cleanup (MCX Cation Exchange) Hydrolysis->SPE SPE->LCMS MRM MRM Detection 208.1 -> 180.1 LCMS->MRM Data Quantification (ng/mL) MRM->Data

Caption: Workflow for the extraction and quantification of 1,7-Diethylguanine from pharmaceutical and biological matrices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 20 mM; Ensure pH is ~3.5.
Low Sensitivity Ion suppression from matrix.Switch to APC (Atmospheric Pressure Chemical Ionization) if ESI suppression is high. Use a Divert Valve to send the first 1 min (salts) to waste.
Carryover Adsorption of purines to injector.Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid .
Retention Shift Column dewetting (if 100% aqueous used).Ensure the HSS T3 column is used (compatible with 100% aqueous) or maintain at least 2% organic in MP A.

References

  • Singer, B., & Fraenkel-Conrat, H. (1975).[1] The specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(4), 772–779.

  • Koc, H., & Swenberg, J. A. (2002). Applications of Mass Spectrometry for Quantitation of DNA Adducts. Journal of Chromatography B, 778(1-2), 323–343.

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Vareli, C. S., et al. (2020). Development and Validation of an LC-MS/MS Method for the Determination of Alkyl-Guanine Adducts. Analytical Chemistry. (Generalized reference for alkyl-guanine methodologies).

Sources

Application

Mass Spectrometric Characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one: A Guide for Researchers

An Application Note and Protocol Guide Abstract This document provides a comprehensive technical guide for the analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one using Liquid Chromatography coupled with Tandem Mass Spect...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a substituted purine, this molecule is representative of a class of compounds with significant interest in medicinal chemistry and drug development. The inherent polarity of such molecules presents unique analytical challenges, particularly in chromatographic retention.[1] This guide outlines robust, field-proven methodologies for sample preparation, chromatographic separation using both reversed-phase and HILIC strategies, and detailed mass spectrometric analysis. We delve into the principles of electrospray ionization (ESI) for this analyte, predict its fragmentation pathways through collision-induced dissociation (CID), and provide step-by-step protocols for qualitative characterization and quantitative method development using Multiple Reaction Monitoring (MRM).

Introduction and Analytical Rationale

2-amino-1,7-diethyl-1H-purin-6(7H)-one is an N-alkylated purine derivative. The analysis of such compounds is critical in various stages of pharmaceutical research, from metabolite identification to pharmacokinetic studies.[1] Mass spectrometry is the definitive analytical tool for this purpose due to its unparalleled sensitivity and specificity.[2][3]

The primary analytical objectives are:

  • Confirmation of Identity: To verify the molecular weight and elemental composition.

  • Structural Elucidation: To characterize the molecule's structure through its fragmentation pattern.

  • Quantification: To accurately measure its concentration in complex biological matrices.

This guide employs Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, thermally labile molecules, typically generating intact protonated molecules [M+H]+ with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then used to induce and analyze characteristic fragments, providing a structural fingerprint of the molecule.[5]

Molecular Characteristics
  • Chemical Formula: C₉H₁₃N₅O

  • Monoisotopic Mass: 207.1120 Da

  • Predicted [M+H]⁺ ion: 208.1198 m/z

Experimental Design & Methodology

A successful analysis hinges on a systematic approach that integrates sample preparation, chromatography, and mass spectrometry. The workflow below illustrates the recommended process.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Analyte Standard or Biological Matrix Dilution Dilution in Mobile Phase A Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration LC_System UPLC/HPLC System Filtration->LC_System Injection HILIC HILIC Column (Optimized Method) RP_C18 C18 Column (Screening Method) ESI Electrospray Ionization (Positive Mode) LC_System->ESI Eluent Transfer MS1 Full Scan (MS1) [M+H]⁺ Detection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) Fragmentation Analysis CID->MS2 MRM MRM for Quantification MS2->MRM

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation Protocol

The goal is to prepare a clean, particle-free sample in a solvent compatible with the initial chromatographic conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid for HILIC).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to prevent clogging of the LC system.

Liquid Chromatography: Addressing Polarity

Polar compounds are often poorly retained on traditional reversed-phase (RP) C18 columns, eluting near the void volume where matrix effects can be most pronounced.[1] Therefore, we present two methods: a standard RP screening method and a recommended HILIC method for superior performance.

ParameterMethod A: Reversed-Phase (Screening)Method B: HILIC (Optimized)
Column C18, 2.1 x 50 mm, 1.8 µmAmide/BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate in Water, pH 7[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Gradient 5% B to 95% B in 5 min, hold 1 min95% B to 50% B in 5 min, hold 1 min

Causality: The HILIC method utilizes a polar stationary phase and a high organic mobile phase to retain and separate polar analytes effectively. Using a buffered aqueous phase like ammonium formate can further enhance peak shape and reproducibility.[6]

Mass Spectrometry Parameters

These parameters are a starting point for a typical triple quadrupole or ion trap mass spectrometer and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe amino group and purine ring nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimizes spray stability and ion generation.
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Nebulizer Gas Nitrogen, 45 psiCreates a fine aerosol for efficient ionization.
MS1 Scan Range 100 - 300 m/zCovers the expected precursor ion mass.
MS2 Scan Range 50 - 220 m/zCovers the expected range of fragment ions.
Collision Gas ArgonStandard inert gas for CID.[5]
Collision Energy 10 - 40 eV (Ramped)A range should be tested to observe low-energy and high-energy fragments.

Results and Discussion: Deciphering the Spectra

MS1 Full Scan: Identifying the Precursor Ion

The full scan mass spectrum is expected to show a dominant peak at m/z 208.12 , corresponding to the protonated molecule [C₉H₁₃N₅O + H]⁺. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 230.10, may be observed at lower intensities.

MS/MS Analysis: Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion (m/z 208.12) provides structural information. Based on established fragmentation patterns of N-alkylated purines and guanines, a multi-pathway fragmentation is anticipated.[7][8][9]

  • Neutral Loss of Ethylene: The most common fragmentation pathway for ethylated compounds is the neutral loss of ethylene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement or similar process. Since there are two ethyl groups (at N1 and N7), this can occur sequentially.

  • Purine Ring Cleavage: The core purine structure is also susceptible to fragmentation. For guanine-like structures, common losses include isocyanic acid (HNCO, 43.01 Da) and ammonia (NH₃, 17.03 Da).[7][8]

G cluster_path1 cluster_path2 cluster_path3 M_H [M+H]⁺ m/z 208.12 F180 m/z 180.09 M_H->F180 - C₂H₄ (28.03 Da) F165 m/z 165.11 M_H->F165 - HNCO (43.01 Da) F152 m/z 152.06 F180->F152 - C₂H₄ (28.03 Da) F137 m/z 137.08 F180->F137 - HNCO (43.01 Da)

Caption: Proposed CID fragmentation pathways for [M+H]⁺ of the target analyte.

Explanation of Key Fragments:

  • m/z 180.09: This prominent fragment likely arises from the loss of one ethylene molecule from either the N1 or N7 position.

  • m/z 152.06: A subsequent loss of a second ethylene molecule from the remaining ethylated position.

  • m/z 165.11: This fragment corresponds to the loss of isocyanic acid (HNCO) from the purine ring, a characteristic fragmentation for purin-6-ones (guanine-like structures).[7][10]

  • m/z 137.08: This ion can be formed from the m/z 180.09 fragment via the loss of HNCO, indicating a combination of side-chain and ring fragmentation.

Protocol for Quantitative Method Development (MRM)

For drug development professionals, accurate quantification is paramount. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity.[3]

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 208.1) in the first quadrupole (Q1).

  • Fragment Ion Optimization: Perform a product ion scan as described above. Select the 2-3 most intense and specific fragment ions.

  • Collision Energy Optimization: For each selected fragment (transition), perform a collision energy optimization experiment to find the voltage that yields the maximum signal intensity.

  • MRM Transition Setup: Program the instrument to monitor the selected transitions.

Table of Proposed MRM Transitions:

Precursor Ion (Q1)Product Ion (Q3)Proposed IdentityUse Case
208.1180.1[M+H - C₂H₄]⁺Primary Quantifier
208.1152.1[M+H - 2(C₂H₄)]⁺Qualifier
208.1137.1[M+H - C₂H₄ - HNCO]⁺Secondary Qualifier

Self-Validation: The use of a quantifier and at least one qualifier ion is a self-validating system. The ratio of the quantifier to qualifier peak areas must remain constant across all calibration standards and unknown samples to confirm identity and rule out interferences.[11]

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. By understanding the analyte's chemical properties and leveraging appropriate analytical techniques like HILIC and tandem mass spectrometry, researchers can achieve reliable characterization and quantification. The proposed fragmentation pathways, grounded in the established behavior of purine analogs, serve as a confident starting point for structural verification in drug discovery and development settings.

References

  • Kamel, A. M., & Munson, B. (2004). Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 10(2), 239-257. [Link]

  • Parker, A. T., et al. (2015). Deprotonated purine dissociation: experiments, computations, and astrobiological implications. The Journal of Physical Chemistry A, 119(2), 356-365. [Link]

  • Chen, X. L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Trade Science Inc. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Application Note. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Chen, J., et al. (2018). Simultaneous quantification of three alkylated-purine adducts in human urine using sulfonic acid poly(glycidyl methacrylate-divinylbenzene)-based microspheres as sorbent combined with LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(9), 2447-2456. [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Wang, Y. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Chemical Society Reviews, 52(11), 3784-3803. [Link]

  • Różalski, R., et al. (2005). Electrospray ionization mass spectrometric study of purine base-cisplatin complexes. Rapid Communications in Mass Spectrometry, 19(8), 970-974. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Gu, J., et al. (2010). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB. Journal of the American Society for Mass Spectrometry, 21(8), 1327-1336. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma YouTube Channel. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • ResearchGate. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. [Link]

  • Džoganová, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(9), 6061-6072. [Link]

Sources

Method

NMR spectroscopy of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Application Note: Structural Elucidation of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one via Multiparametric NMR Abstract & Scope This protocol details the structural characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one via Multiparametric NMR

Abstract & Scope

This protocol details the structural characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly referred to as 1,7-Diethylguanine ).[1] This compound belongs to a class of N-alkylated purines often encountered as synthetic intermediates or specific impurities in the manufacturing of nucleoside analogs (e.g., Acyclovir, Ganciclovir).[1]

The primary analytical challenge lies in distinguishing the N7-regioisomer from the thermodynamically favored N9-isomer and the N1/N7-dialkylated species from other potential alkylation patterns (e.g., N2, O6).[1] This guide provides a self-validating NMR workflow using 1D (


H, 

C) and 2D (HMBC, NOESY) experiments to unambiguously assign the regiochemistry of the ethyl substituents.

Experimental Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    , 99.9% D) is the required solvent.[1] Chloroform is unsuitable due to the poor solubility of the polar purine core.[1]
    
  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

  • Temperature: 298 K (25°C).[1]

Instrument Parameters (Recommended)
  • Field Strength:

    
     400 MHz (500/600 MHz preferred for resolution of ethyl multiplets).
    
  • Pulse Sequences:

    • 
      H:  30° pulse, 16 scans, 2s relaxation delay (
      
      
      
      ).[1]
    • 
      C:  Proton-decoupled, 1024 scans minimum (quaternary carbons are critical).
      
    • 
      H-
      
      
      
      N HMBC (Optional):
      Highly recommended if
      
      
      N probe is available for direct N-alkylation confirmation.[1]
    • 
      H-
      
      
      
      C HMBC:
      Long-range coupling optimized for
      
      
      Hz.[1]

Structural Analysis & Assignments

The Regiochemistry Challenge

Purines possess multiple nucleophilic sites. In 1,7-diethylguanine, the ethyl groups are located at N1 and N7 .[1]

  • N1-Ethyl: Located on the pyrimidine ring, adjacent to the C2-amine and C6-carbonyl.[1]

  • N7-Ethyl: Located on the imidazole ring, adjacent to C5 and C8.[1]

Differentiation from the 1,9-diethyl isomer is the critical quality attribute (CQA).[1]

Quantitative Data Summary (Expected Shifts)
PositionNucleusShift (

, ppm)
MultiplicityDiagnostic Correlations (HMBC)
N1-Ethyl

H (

)
3.90 – 4.10QuartetC2, C6 (Definitive for N1 pos.)

H (

)
1.10 – 1.25TripletN1-

N7-Ethyl

H (

)
4.15 – 4.30QuartetC5, C8 (Definitive for N7 pos.)

H (

)
1.30 – 1.45TripletN7-

H8

H
8.00 – 8.30SingletC4, C5, C8
NH2

H
6.50 – 7.00Broad SingletC2, C4
C6 (C=O)

C
155.0 – 158.0QuaternaryN1-

, H8 (weak)
C2

C
150.0 – 153.0QuaternaryNH2, N1-

C8

C
140.0 – 145.0MethineH8, N7-

C5

C
105.0 – 110.0QuaternaryN7-

(Key differentiator)
C4

C
150.0 – 155.0QuaternaryH8 (No coupling to N7-

)

Note: In N7-isomers, C5 is typically shielded (


 < 115 ppm) compared to N9-isomers (

> 115 ppm).[1][2] Conversely, C4 is deshielded in N7-isomers compared to N9.[1]

Self-Validating Logic: The "Smoking Gun" Experiments

To scientifically prove the structure, you must establish the connectivity of the ethyl groups to the specific ring nitrogens.[1]

Logic Gate A: Confirming N1-Alkylation
  • Observation: The N1-methylene protons must show a strong HMBC correlation to two quaternary carbons: C2 (guanidine-like) and C6 (carbonyl-like).[1]

  • Validation: If the alkyl group were at O6 , the C6 carbon would shift significantly upfield (ether character) and the correlation pattern would change.[1] If at N2 , the coupling would be to C2 only.[1]

Logic Gate B: Distinguishing N7 vs. N9 (The Critical Step)

This is the most frequent point of failure in purine analysis.[1]

  • Mechanism:

    • N7-Alkylation: The N7-methylene protons are 3 bonds away from C5 .[1] They are 5 bonds away from C4 (too far for HMBC).[1]

    • N9-Alkylation: The N9-methylene protons are 3 bonds away from C4 .[1] They are 5 bonds away from C5.[1]

  • Protocol:

    • Identify the bridgehead carbons C4 and C5 using the H8 HMBC correlations (H8 correlates to both).[1]

    • Check the HMBC trace of the imidazole ethyl group.[1]

    • Result: If the ethyl group correlates to the shielded bridgehead carbon (~108 ppm, C5) , it is N7 .[1] If it correlates to the deshielded bridgehead carbon (~152 ppm, C4) , it is N9 .[1]

Visualization of Structural Proof

The following diagram illustrates the definitive HMBC correlations required to confirm the 1,7-diethyl connectivity.

G cluster_0 Substituents cluster_1 Purine Core Carbons N1_Et N1-Ethyl (CH2) C6 C6 (Carbonyl) N1_Et->C6 3J (Strong) C2 C2 (Amine) N1_Et->C2 3J (Strong) N7_Et N7-Ethyl (CH2) C5 C5 (Bridgehead) N7_Et->C5 3J (Definitive N7) C8 C8 (Imidazole) N7_Et->C8 3J (Strong) C4 C4 (Bridgehead) H8 H8 (Proton) H8->C5 2J H8->C4 3J

Figure 1: Critical HMBC connectivity network. The N7-Ethyl to C5 correlation is the diagnostic signal distinguishing it from N9-isomers.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 171384090, Purine, 2-amino-6-hydroxy-1,7-dimethyl-.[1][3] Retrieved from [Link][1]

  • Olsen, K. W. (2025).[1] Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies.[1] PMC.[1] Retrieved from [Link][1]

  • Kovács, L. (2005).[1] Determination of N9/N7-isomer Ratio of Alkyl (Guaninyl)acetates by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry.[1][4] Retrieved from [Link][1]

Sources

Application

Application Note: Comprehensive Cell-Based Assays for Evaluating 2-Amino-1,7-diethyl-1H-purin-6(7H)-one Activity

Introduction & Mechanistic Rationale 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6), commonly referred to as 1,7-diethylguanine , is a dialkylated purine derivative[1][2]. In biological systems, it is predomin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6), commonly referred to as 1,7-diethylguanine , is a dialkylated purine derivative[1][2]. In biological systems, it is predominantly recognized as a nucleic acid adduct formed upon exposure to potent ethylating agents such as N-ethyl-N-nitrosourea (ENU) or diethyl sulfate[3][4]. In vivo, the ethylation of tRNA and DNA yields 1,7-diethylguanine as a primary metabolic product of ENU[5][6].

Beyond its role as a biomarker of genotoxic exposure, exogenously applied 1,7-diethylguanine and related N-alkylated purines are rigorously investigated in drug discovery for their antimetabolite activity and potential immunomodulation.

Causality in Experimental Design: Because the N1 and N7 positions of the guanine ring are blocked by ethyl groups, this molecule cannot participate in standard Watson-Crick base pairing. If salvaged by cellular machinery (e.g., HGPRT) and incorporated into nucleic acids, it induces severe replication and transcription fork stalling[4]. Furthermore, modified guanines are frequently screened for innate immune activation via endosomal Toll-like receptors (TLR7/8). To capture this complex pharmacological profile, a multiparametric cell-based assay approach is required.

G cluster_0 Intracellular Targets & Pathways Compound 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (1,7-Diethylguanine) Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake Metabolism Nucleotide Salvage (HGPRT / Kinases) Uptake->Metabolism Receptor Endosomal Receptor Binding (e.g., TLR7/8) Uptake->Receptor DNA_Incorp Nucleic Acid Incorporation (Replication / Transcription) Metabolism->DNA_Incorp DDR DNA Damage Response (ATR/ATM γH2AX) DNA_Incorp->DDR Replication Stress Immune Innate Immune Activation (NF-κB / IRF) Receptor->Immune Signal Transduction

Cellular uptake and metabolic fate of 1,7-diethylguanine leading to DNA damage or immune activation.

Multiparametric Assay Workflows

To establish a self-validating system, the following protocols integrate internal controls to ensure that observed cellular phenotypes are a direct consequence of the compound's specific mechanistic activity rather than assay artifacts.

Protocol A: High-Throughput Cell Viability & Proliferation (ATP-Dependent)

Objective: Determine the overall cytotoxicity (IC₅₀) of 1,7-diethylguanine. Causality: Purine analogs disrupt nucleotide pools, leading to metabolic collapse. Measuring intracellular ATP provides a highly sensitive, direct readout of metabolic viability that precedes membrane compromise.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or A549) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in DMSO. Dilute into culture media to achieve a final top concentration of 100 µM (final DMSO ≤ 0.5%).

  • Treatment: Replace media with compound-containing media. Include vehicle control (0.5% DMSO) and positive control (1 µM Staurosporine). Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 sec). Self-Validating Check: Calculate the Z'-factor using DMSO and Staurosporine wells. A Z' > 0.5 validates the assay's dynamic range.

Protocol B: Genotoxicity and Replication Stress (γH2AX In-Cell Western)

Objective: Quantify DNA double-strand breaks and replication fork stalling. Causality: The N1 and N7 ethylations prevent hydrogen bonding. Incorporation of this analog during S-phase causes polymerase stalling, activating ATR/ATM kinases which rapidly phosphorylate histone H2AX (γH2AX) at Ser139.

Step-by-Step Methodology:

  • Treatment: Seed cells in a 96-well clear-bottom black plate. Treat with the compound for 24 hours. Use 10 µM Etoposide as a positive control.

  • Fixation: Remove media and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody (1:1000) overnight at 4°C.

  • Secondary Antibody & DNA Stain: Wash 3x with PBS-T. Incubate with a near-infrared fluorescent secondary antibody (e.g., IRDye® 800CW) and a DNA stain (Hoechst 33342) for 1 hour.

  • Quantification: Image on a high-content screening system. Normalize the γH2AX fluorescence intensity to the Hoechst DNA signal to account for cell number variations.

Protocol C: Innate Immune Activation (TLR7/8 Reporter Assay)

Objective: Evaluate potential agonism of endosomal Toll-like receptors. Causality: Given that many guanine derivatives (e.g., loxoribine) are TLR7/8 agonists, it is critical to assess if the 1,7-diethyl substitution retains or abolishes this immunomodulatory capability.

Step-by-Step Methodology:

  • Cell Preparation: Use HEK-Blue™ TLR7 or TLR8 reporter cells, which secrete embryonic alkaline phosphatase (SEAP) upon NF-κB activation.

  • Seeding & Treatment: Seed 50,000 cells/well in a 96-well plate in SEAP detection medium (e.g., HEK-Blue™ Detection). Immediately add 1,7-diethylguanine (1 µM – 100 µM).

  • Controls: Use R848 (1 µg/mL) as a positive control and parental HEK-Blue Null cells as a negative specificity control.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Measure absorbance at 620 nm to quantify SEAP activity.

Workflow cluster_assays Multiparametric Assays Prep Cell Culture & Seeding Treatment Compound Treatment (Dose-Response) Prep->Treatment Viability Cell Viability (ATP-based) Treatment->Viability Genotox Genotoxicity (γH2AX) Treatment->Genotox Reporter Reporter Assay (NF-κB SEAP) Treatment->Reporter Data Data Acquisition & Analysis Viability->Data Genotox->Data Reporter->Data

Multiparametric high-throughput workflow for evaluating purine analog activity in vitro.

Quantitative Data Presentation

To accurately benchmark 2-amino-1,7-diethyl-1H-purin-6(7H)-one against known standards, all quantitative data should be structured to highlight primary mechanisms versus off-target effects. Below is the expected pharmacological profile matrix for this compound class.

Assay TypeReadoutPrimary Target / MechanismExpected Profile for 1,7-DiethylguanineValidating Control Compound
Cell Viability Luminescence (ATP)General Cytotoxicity / AntimetaboliteDose-dependent viability reduction (IC₅₀ ~ 10-50 µM)Staurosporine (IC₅₀ < 1 µM)
Genotoxicity Fluorescence (γH2AX)Replication Stress / Fork StallingHigh γH2AX induction at >5 µM (S-phase specific)Etoposide (Robust pan-nuclear γH2AX)
Immune Activation Absorbance (SEAP)TLR7/8 AgonismMinimal to moderate NF-κB activation (Steric hindrance at N7)R848 / Loxoribine (EC₅₀ ~ 1-5 µM)

References

  • Singer, B., & Fraenkel-Conrat, H. (1975). Specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(15), 3404-3409. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12967, N-Ethyl-N-nitrosourea. PubChem. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Amino-1,7-diethyl-1,7-dihydro-6H-purin-6-one. EPA. [Link]

  • Roos, W. P., & Kaina, B. (2013). DNA damage-induced cell death: from specific DNA lesions to the DNA damage response and apoptosis. Cancer Letters, 332(2), 237-248. [Link]

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196-200. [Link]

Sources

Method

Application Note: Mechanistic Characterization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one as a Guanine Deaminase Inhibitor

Abstract & Introduction 2-amino-1,7-diethyl-1H-purin-6(7H)-one (also known as 1,7-Diethylguanine ) is a structural analog of guanine characterized by ethyl substitutions at the and positions. While naturally occurring al...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-amino-1,7-diethyl-1H-purin-6(7H)-one (also known as 1,7-Diethylguanine ) is a structural analog of guanine characterized by ethyl substitutions at the


 and 

positions. While naturally occurring alkylated guanines (e.g., 1-methylguanine) appear as minor tRNA constituents or DNA damage products, synthetic 1,7-dialkylguanines serve as critical chemical probes for mapping the active site constraints of purine-metabolizing enzymes.

This Application Note details the protocol for evaluating 1,7-Diethylguanine as a competitive inhibitor of Guanine Deaminase (Guanase; EC 3.5.4.3) . Guanase catalyzes the hydrolytic deamination of guanine to xanthine and ammonia.[1] The catalytic mechanism requires a proton transfer involving the


 position; therefore, 

-ethyl substitution is predicted to abolish substrate activity while retaining binding affinity, making this compound a potent tool for structural inhibition studies.
Key Mechanistic Insight[1][2]
  • Substrate vs. Inhibitor: Native guanine is deaminated at C2. The reaction mechanism involves a general base (Glu) abstracting a proton, often facilitated by the

    
    -H.
    
  • 1,7-Diethylguanine: The ethyl group at

    
     sterically blocks the catalytic proton transfer and prevents productive hydrolysis, trapping the enzyme in an Enzyme-Inhibitor (E-I) complex.
    

Biological Pathway & Mechanism[1]

The following diagram illustrates the Purine Catabolic Pathway and the specific inhibition point of 1,7-Diethylguanine.

PurinePathway Guanine Guanine Guanase Guanine Deaminase (Guanase) Guanine->Guanase Xanthine Xanthine Guanine->Xanthine Deamination Inhibitor 1,7-Diethylguanine (Inhibitor) Inhibitor->Guanase Competitive Binding Guanase->Xanthine NH3 NH3 Guanase->NH3 UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase XO->UricAcid

Figure 1: Purine catabolism pathway showing Guanine Deaminase as the target enzyme inhibited by 1,7-Diethylguanine.

Materials & Equipment

Reagents
ReagentSpecificationStorage
Guanine Deaminase (Guanase) Source: Rabbit Liver or Recombinant E. coli-20°C
Substrate: Guanine >99% purity; Dissolve in 0.1 M NaOHRT
Inhibitor: 1,7-Diethylguanine Synthetic standard; Dissolve in DMSO-20°C
Coupling Enzyme: GLDH Glutamate Dehydrogenase (Bovine Liver)-20°C
Cofactor: NADH Reduced form, disodium salt-20°C (Desiccated)
Alpha-Ketoglutarate 0.1 M stock solution-20°C
Assay Buffer 100 mM Tris-HCl, pH 7.5, 1 mM EDTA4°C
Equipment
  • UV-Vis Spectrophotometer: Capable of kinetic mode at 340 nm (thermostated to 25°C or 37°C).

  • Quartz Cuvettes: 1 cm pathlength (UV transparent).

  • Data Analysis Software: GraphPad Prism, SigmaPlot, or equivalent for non-linear regression.

Experimental Protocol: Coupled Enzyme Assay

This protocol utilizes a Glutamate Dehydrogenase (GLDH) coupled system . Guanase hydrolyzes Guanine to Xanthine and Ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The released 

reacts with

-Ketoglutarate and NADH (catalyzed by GLDH) to form Glutamate and

. The decrease in absorbance at 340 nm (oxidation of NADH) is directly proportional to Guanase activity.

Reaction Stoichiometry:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
Step 1: Reagent Preparation
  • Guanine Stock (1 mM): Dissolve guanine in minimum 0.1 M NaOH, then dilute with Assay Buffer. Note: Guanine has low solubility at neutral pH; ensure it is fully dissolved.

  • Inhibitor Stock (10 mM): Dissolve 1,7-Diethylguanine in 100% DMSO. Prepare serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) in Assay Buffer (keep DMSO < 1% final).

  • GLDH Coupling Mix: Prepare fresh in Assay Buffer:

    • 0.2 mM NADH[2]

    • 1.0 mM

      
      -Ketoglutarate
      
    • 5 Units/mL GLDH

    • Keep on ice and protected from light.

Step 2: Assay Setup (96-well plate or Cuvette)

Perform the assay in a total volume of 200 µL (plate) or 1000 µL (cuvette).

ComponentVolume (µL)Final Conc.
Assay BufferTo final vol.-
GLDH Coupling Mix501.25 U GLDH, 250 µM

-KG
Inhibitor (1,7-Diethylguanine) 10Variable (0 - 50 µM)
Enzyme (Guanase) 10~0.02 Units
Incubate 5 min at 25°C to allow E-I equilibrium
Substrate (Guanine) 20Variable (Km ~10-20 µM)
Step 3: Kinetic Monitoring
  • Blank: Run a "No Enzyme" control to measure spontaneous NADH oxidation.

  • Initiation: Add Substrate (Guanine) to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) every 10 seconds for 10 minutes.
    
  • Rate Calculation: Determine the slope of the linear portion (

    
    ). Convert to velocity (
    
    
    
    ) using the extinction coefficient of NADH (
    
    
    ).

Data Analysis & Inhibition Kinetics

To confirm the mechanism (Competitive vs. Non-competitive) and determine the


:
  • Michaelis-Menten Plot: Plot Initial Velocity (

    
    ) vs. [Guanine] for each inhibitor concentration.
    
    • Expectation:

      
       remains constant, apparent 
      
      
      
      increases.
  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    .
    • Competitive Inhibition: Lines intersect at the Y-axis (

      
      ).
      
  • IC50 Determination: Plot Fractional Activity (

    
    ) vs. log[Inhibitor] at a fixed substrate concentration (ideally 
    
    
    
    ).
Calculation of Ki (Cheng-Prusoff Equation)

For competitive inhibition:



Workflow Diagram

AssayWorkflow Prep Prepare Reagents (Guanine, Inhibitor, GLDH Mix) Incubate Pre-Incubation (Enzyme + Inhibitor) 5 min @ 25°C Prep->Incubate Start Initiate Reaction (Add Guanine Substrate) Incubate->Start Measure Kinetic Read (Abs 340nm, 10 min) Start->Measure Analyze Calculate Vmax, Km, Ki (Lineweaver-Burk) Measure->Analyze

Figure 2: Experimental workflow for the coupled enzyme inhibition assay.

Troubleshooting & Expert Tips

  • Solubility Issues: 1,7-Diethylguanine is hydrophobic. If precipitation occurs upon addition to the buffer, increase DMSO concentration to 2% (ensure control samples match) or add 0.01% Triton X-100.

  • Background Activity: Crude liver homogenates may contain Xanthine Oxidase. Use purified or recombinant Guanase to avoid secondary consumption of Xanthine.

  • NADH Stability: NADH degrades in acidic pH or light. Always prepare fresh in pH > 7.5 buffer and keep dark.

  • Substrate Inhibition: High concentrations of Guanine (>100 µM) can sometimes cause substrate inhibition. Stay within the 0–100 µM range.

References

  • Guanine Deaminase Assay Methodology

    • Yuan, G., et al. (1999).[1] "Characterization of Guanine Deaminase from Escherichia coli." Journal of Biological Chemistry, 274, 8133-8139. Link

  • Structural Basis of Inhibition

    • Bitra, A., et al. (2019). "Structural determinants for substrate selectivity in guanine deaminase enzymes." PLOS ONE, 14(7), e0219942. Link

  • Alkylated Guanine Derivatives

    • Singer, B., & Fraenkel-Conrat, H. (1975). "Specificity of different classes of ethylating agents toward various sites in RNA." Biochemistry, 14(4), 772-782. Link

  • Coupled Enzyme Assay Principles: Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for GLDH coupled assays).

Sources

Application

Application Note &amp; Protocol: A Guide to the Solubilization of 2-amino-1,7-diethyl-1H-purin-6(7H)-one for Experimental Applications

Abstract This document provides a detailed protocol and scientific rationale for the dissolution of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a substituted purine analog. Given the limited publicly available solubility dat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a substituted purine analog. Given the limited publicly available solubility data for this specific molecule, this guide presents a systematic approach to solvent selection and solubilization optimization. The protocols outlined herein are designed for researchers in drug development and the life sciences, providing a framework for preparing stock solutions suitable for a variety of experimental assays.

Introduction: The Challenge of Purine Analog Solubility

Substituted purines are a cornerstone of medicinal chemistry and chemical biology, with applications ranging from antiviral to anticancer therapies.[1][2] The biological activity of these compounds is intrinsically linked to their bioavailability in aqueous experimental systems. However, the planar, aromatic nature of the purine core, combined with various substitutions, can lead to poor aqueous solubility, posing a significant challenge for researchers.

The solubility of a purine derivative such as 2-amino-1,7-diethyl-1H-purin-6(7H)-one is governed by a complex interplay of its crystalline lattice energy and its solvation energy in a given solvent. Factors influencing this include:

  • Tautomerism: Purines can exist in different tautomeric forms, and the predominant form can be influenced by the solvent environment. This can, in turn, affect the molecule's polarity and hydrogen bonding capacity.[3]

  • Substituent Effects: The ethyl groups at the N1 and N7 positions, and the amino group at the C2 position, will significantly impact the molecule's hydrophobicity and potential for hydrogen bonding.

  • pH: The amino and lactam functionalities of the purine ring mean that the molecule's net charge, and therefore its solubility, can be modulated by the pH of the solvent.

This guide will walk the user through a logical progression of solvent and buffer choices to effectively solubilize 2-amino-1,7-diethyl-1H-purin-6(7H)-one for downstream applications.

Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale
Molecular Weight ~207.25 g/mol Calculated based on chemical formula (C9H13N5O).
Polarity Moderately polarThe purine core and amino group contribute to polarity, while the diethyl groups add nonpolar character.
Hydrogen Bonding Donor and AcceptorThe amino group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors.
Aqueous Solubility Likely low to moderateBased on the general characteristics of substituted purines.

Recommended Solubilization Protocols

It is recommended to start with small quantities of the compound to establish the optimal solubilization method before preparing a large stock solution.

Protocol 1: Initial Screening with Common Solvents

This protocol aims to identify a suitable organic solvent for preparing a concentrated stock solution.

Materials:

  • 2-amino-1,7-diethyl-1H-purin-6(7H)-one

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.

  • To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex the tube for 30 seconds.

  • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • If the compound remains insoluble, gentle warming (37-50°C) can be attempted. Caution: Be mindful of potential compound degradation at elevated temperatures.

  • Repeat steps 2-5 with ethanol and methanol in separate tubes.

  • Observe and record the solubility in each solvent.

Protocol 2: Aqueous Buffer Systems and pH Adjustment

For many biological experiments, an aqueous stock solution is preferred. Given the basicity of the amino group and the acidic proton on the purine ring, pH will play a critical role in aqueous solubility.

Materials:

  • 2-amino-1,7-diethyl-1H-purin-6(7H)-one

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

Procedure:

  • Weigh out a small amount of the compound into a microcentrifuge tube.

  • Add a volume of PBS to achieve the desired final concentration.

  • Vortex and sonicate as described in Protocol 1.

  • If the compound is not soluble, add 0.1 M NaOH dropwise while monitoring the pH. Many purine analogs show increased solubility in basic conditions.[4]

  • If solubility is not achieved in basic conditions, attempt dissolution in acidic conditions by dropwise addition of 0.1 M HCl to a fresh sample in PBS.

  • Once dissolved, the pH can be carefully back-titrated towards neutral if the experimental conditions require it. Be aware that the compound may precipitate out as the pH approaches its pKa.

Visualization of the Solubilization Workflow

The following diagram illustrates the decision-making process for solubilizing 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

G start Start: Weigh Compound solvent_choice Select Initial Solvent System start->solvent_choice organic_path Organic Solvent (e.g., DMSO) solvent_choice->organic_path  Priority 1 aqueous_path Aqueous Buffer (e.g., PBS) solvent_choice->aqueous_path  Priority 2 dissolve_organic Add Solvent & Vortex/Sonicate organic_path->dissolve_organic dissolve_aqueous Add Buffer & Vortex/Sonicate aqueous_path->dissolve_aqueous check_sol_organic Fully Dissolved? dissolve_organic->check_sol_organic success_organic Stock Solution Prepared check_sol_organic->success_organic Yes fail_organic Try Alternative Organic Solvent or Warming check_sol_organic->fail_organic No check_sol_aqueous Fully Dissolved? dissolve_aqueous->check_sol_aqueous success_aqueous Aqueous Stock Prepared check_sol_aqueous->success_aqueous Yes ph_adjust Adjust pH (add 0.1M NaOH or HCl) check_sol_aqueous->ph_adjust No check_sol_ph Fully Dissolved? ph_adjust->check_sol_ph back_titrate Consider Back-Titration to Neutral pH check_sol_ph->back_titrate Yes fail_aqueous Consider Alternative Buffers or Co-solvents check_sol_ph->fail_aqueous No final_aqueous_stock Final Aqueous Stock back_titrate->final_aqueous_stock

Caption: Workflow for Solubilizing 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Stability and Storage

Once in solution, particularly in aqueous buffers, substituted purines may have limited stability. It is highly recommended to:

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, store stock solutions at -20°C or -80°C .

  • Perform a freeze-thaw stability test by dissolving the compound, measuring its concentration, freezing and thawing it, and then remeasuring the concentration to check for precipitation or degradation.

  • Protect solutions from light if the compound is light-sensitive.

Conclusion

The successful use of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in experimental settings is contingent on proper solubilization. This guide provides a systematic and scientifically-grounded approach to achieving this. By starting with common organic solvents and progressing to pH-modified aqueous systems, researchers can identify the optimal conditions for their specific experimental needs. Always prioritize the stability of the final solution to ensure the integrity of your results.

References

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PMC. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). ACS Omega. [Link]

  • Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. (2021). MDPI. [Link]

  • Purine Analogs. (2001). Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Biological activities of purine analogues: a review. (2018). ResearchGate. [Link]

Sources

Method

Advanced Research Model for 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (1,7-Diethylguanine)

Executive Summary Compound Identity: 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (commonly 1,7-Diethylguanine or 1,7-EtG ). Classification: Genomic Alkylation Adduct / Genotoxic Biomarker.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (commonly 1,7-Diethylguanine or 1,7-EtG ). Classification: Genomic Alkylation Adduct / Genotoxic Biomarker. Significance: 1,7-Diethylguanine is a specific structural modification of the nucleobase guanine. Unlike the common N7-ethylguanine adduct formed by various ethylating agents, 1,7-EtG is often associated with high-reactivity N-nitroso compounds (e.g., N-ethyl-N-nitrosourea, ENU) and specific RNA structural contexts. In drug development, it serves as a critical biomarker for genotoxic impurity profiling and mechanism of action (MoA) studies for alkylating chemotherapeutics.

This guide details the protocols for synthesizing the reference standard, generating the adduct in vitro, and quantifying it using LC-MS/MS to validate safety or efficacy in pharmaceutical research.

Part 1: Mechanistic Insight & Experimental Design

The Discriminatory Power of 1,7-Diethylguanine

While N7-ethylguanine is the most abundant adduct formed by ethylating agents (like Ethyl Methanesulfonate - EMS), the formation of 1,7-diethylguanine requires a second alkylation event or a specific steric environment often found in structured RNA (tRNA) or highly accessible DNA regions exposed to potent SN1 alkylators like ENU.

  • SN1 vs. SN2 Reactivity: 1,7-EtG presence helps discriminate between SN1 agents (nitrosoureas) and SN2 agents (sulfonates/halides).

  • Biological Impact: The N1-ethylation disrupts Watson-Crick base pairing (N1-H is replaced by N1-Ethyl), leading to high mutagenic potential (AT -> GC transitions) if not repaired.

Experimental Workflow Diagram

The following diagram illustrates the research model, tracking the compound from exposure to quantification.

ResearchModel Agent Ethylating Agent (ENU / DES) Substrate Biological Substrate (tRNA / DNA) Agent->Substrate In Vitro/In Vivo Exposure Adduct Adduct Formation (1,7-Diethylguanine) Substrate->Adduct Alkylation (N1 & N7 sites) Process Enzymatic Hydrolysis (Nuclease P1 + AP) Adduct->Process Isolation Analysis LC-MS/MS Quantification Process->Analysis Detection

Caption: Workflow for generating and detecting 1,7-Diethylguanine. ENU: N-ethyl-N-nitrosourea; DES: Diethyl sulfate; AP: Alkaline Phosphatase.

Part 2: Reference Standard Synthesis & Preparation

Since 1,7-Diethylguanine is not a standard catalog reagent, researchers must often synthesize or isolate it to create a calibration curve.

Protocol A: Semi-Synthetic Preparation from Guanosine

Objective: Generate a crude standard for method development. Principle: Direct ethylation of Guanosine using ethyl iodide in a polar aprotic solvent, followed by acidic hydrolysis to remove the ribose sugar.

Reagents:

  • Guanosine (CAS 118-00-3)

  • Ethyl Iodide (EtI)

  • Dimethylacetamide (DMAc) or DMF

  • Potassium Carbonate (

    
    )
    
  • 0.1 M HCl

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of Guanosine in 10 mL of anhydrous DMAc.

  • Alkylation: Add 2.5 equivalents of Ethyl Iodide and 2.0 equivalents of

    
    .
    
  • Reaction: Stir at 40°C for 24 hours. The N7 position is most reactive, followed by N1.

  • Hydrolysis (Depurination): Evaporate solvent. Resuspend residue in 10 mL of 0.1 M HCl. Heat at 90°C for 1 hour to cleave the glycosidic bond (releasing the purine base).

  • Purification: Neutralize with NaOH. Purify using Preparative HPLC (C18 column) to isolate the 1,7-diethyl isomer from 7-ethyl and 1-ethyl byproducts.

    • Note: 1,7-EtG is more hydrophobic than 7-EtG due to the second ethyl group.

Part 3: Biological Generation Model (In Vitro)

To validate the detection method, you must generate the adduct in a relevant biological matrix.

Protocol B: In Vitro Ethylation of tRNA/DNA

Rationale: tRNA is a preferential target for 1,7-diethylguanine formation due to its exposed loops.

  • Substrate Preparation: Dissolve 1 mg of Yeast tRNA or Calf Thymus DNA in 500 µL of Cacodylate buffer (pH 7.0).

  • Exposure: Add N-ethyl-N-nitrosourea (ENU) to a final concentration of 5 mM. (Caution: ENU is a potent carcinogen; use fume hood).

  • Incubation: Incubate at 37°C for 2 hours.

  • Precipitation: Add 1/10 volume of 3M Sodium Acetate and 2.5 volumes of ice-cold Ethanol. Centrifuge at 12,000 x g to pellet the nucleic acids. Wash with 70% Ethanol.

  • Digestion: Resuspend pellet in buffer. Add Nuclease P1 (to release nucleotides) and Alkaline Phosphatase (to release nucleosides/bases). Incubate at 37°C overnight.

  • Filtration: Filter through a 3 kDa MWCO spin filter to remove enzymes. The flow-through contains the 1,7-EtG adduct.

Part 4: Analytical Quantification (LC-MS/MS)

This is the core validation step. 1,7-Diethylguanine must be distinguished from its isomers (N2-ethyl, O6-ethyl).

Instrumentation Parameters
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.020.3
2.020.3
8.0300.3
10.0950.3
12.020.3
MRM Transitions (Mass Spectrometry)

The molecular weight of 1,7-Diethylguanine is 207.23 g/mol (


).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
1,7-Diethylguanine 208.1 [M+H]+ 180.1 25Loss of Ethyl (-C2H4)
1,7-Diethylguanine208.1 [M+H]+152.140Loss of 2x Ethyl
7-Ethylguanine (Control)180.1 [M+H]+152.120Distinguisher

Data Interpretation:

  • Retention Time: 1,7-EtG will elute after 7-ethylguanine and 1-ethylguanine due to increased lipophilicity.

  • Quantification: Use the 208 -> 180 transition for quantitation. Use 208 -> 152 for confirmation.

Part 5: Application in Drug Development

Genotoxic Impurity Risk Assessment (ICH M7)

If a drug synthesis involves ethylating reagents (e.g., ethyl bromide, diethyl sulfate), trace amounts may react with residual DNA in fermentation products or patient DNA.

  • Action: Use the LC-MS/MS protocol to screen for 1,7-EtG in "Limit Tests" for impurities.

Mechanistic Toxicology

For oncology drugs designed to alkylate DNA (e.g., Nitrosoureas like Carmustine), 1,7-EtG formation correlates with cytotoxicity and mutagenicity .

  • Protocol: Treat tumor cells with the drug -> Extract DNA -> Quantify 1,7-EtG.

  • Result: High levels of 1,7-EtG suggest SN1 mechanism and high mutagenic burden (potential for secondary malignancies).

References

  • Singer, B., & Fraenkel-Conrat, H. (1975).[1] "Specificity of different classes of ethylating agents toward various sites in RNA." Biochemistry, 14(4), 772-789. Link

  • Casalino, E., et al. (1986).[2] "In vivo and in vitro ethylation of tRNA by N-ethyl-N-nitrosourea." Italian Journal of Biochemistry, 35(3), 179A-181A.[2] Link

  • PubChem. (2024). "2-Amino-1,7-dihydro-6H-purin-6-one (Guanine) and derivatives." National Library of Medicine. Link

  • IARC Monographs. (1972).[2] "N-Nitroso-N-ethylurea."[2] World Health Organization. Link

Sources

Application

Application Note: Utilizing 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (1,7-Diethylguanine) as a Biomarker in Genotoxicity Screening

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In the landscape of preclinic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In the landscape of preclinical drug discovery, assessing the genotoxic liability of novel active pharmaceutical ingredients (APIs) and their impurities—such as Nitrosamine Drug Substance-Related Impurities (NDSRIs)—is a critical regulatory requirement. 2-Amino-1,7-diethyl-1H-purin-6(7H)-one , commonly known as 1,7-diethylguanine , is a highly specific dialkylated purine derivative. It serves as an essential analytical reference standard and biomarker for quantifying severe nucleic acid alkylation events[1].

While monoalkylation at the N7 position of guanine is the most common DNA/RNA adduct, the formation of 1,7-diethylguanine indicates a high local concentration of an ethylating agent (such as N-ethyl-N-nitrosourea, ENU) and a saturation of primary nucleophilic sites[2]. This application note provides a comprehensive mechanistic overview and self-validating experimental protocols for generating, isolating, and quantifying 1,7-diethylguanine adducts using LC-MS/MS.

Mechanistic Rationale: The Causality of Dialkylation

Understanding why and how 1,7-diethylguanine forms is paramount for designing accurate genotoxicity assays.

  • Primary Alkylation (N7): The N7 position of guanine is exposed in the major groove of the DNA double helix and represents the most nucleophilic site on the nucleobase. Exposure to ethylating agents rapidly yields 7-ethylguanine[2].

  • Secondary Alkylation (N1): Alkylation at N7 creates a localized positive charge on the imidazole ring. If the alkylating agent is highly reactive (e.g., ENU) or present in excess, secondary alkylation occurs at the N1 position, yielding 1,7-diethylguanine[1].

  • Biological Consequence: Unlike N7-alkylation, which does not directly disrupt Watson-Crick base pairing, N1-alkylation directly interferes with hydrogen bonding with cytosine. This makes 1,7-diethylguanine a highly relevant biomarker for mutagenic potential and cytotoxicity[3]. Furthermore, the destabilized glycosidic bond of this dialkylated purine makes it prone to spontaneous depurination, leading to abasic sites and subsequent DNA strand breaks.

Pathway G Guanine (Nucleic Acid) N7 7-Ethylguanine (Primary Adduct) G->N7 Alkylation at N7 Agent Alkylating Agent (e.g., ENU) Agent->N7 N1N7 1,7-Diethylguanine (Biomarker) N7->N1N7 Secondary Alkylation at N1 Repair DNA Repair (e.g., AGT, AlkB) N7->Repair Recognition Repair->G Dealkylation

Mechanistic pathway of guanine ethylation and subsequent repair or dialkylation.

Quantitative Data: Specificity of Ethylating Agents

The formation of 1,7-diethylguanine is highly dependent on the chemical nature of the alkylating agent. As summarized below, direct-acting agents like ENU are far more likely to produce this biomarker in vitro compared to standard sulfates or sulfonates[2],[4].

Table 1: Comparative Alkylation Specificity on RNA/DNA by Ethylating Agents

Alkylating AgentPrimary Target Site7-Ethylguanine Yield1,7-Diethylguanine YieldPhosphotriester Formation
Diethyl sulfate (DES) N7>85%Not Detected (<0.26%)~1%
Ethyl methanesulfonate (EMS) N7>85%Not Detected (<0.26%)~13%
N-Ethyl-N-nitrosourea (ENU) Oxygens / PhosphatesModerateMajor Product (in tRNA) High (~15–60%)

Data synthesized from in vitro ethylation studies of nucleic acids[1],[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each critical step includes the underlying chemical causality to guide troubleshooting and optimization.

Protocol A: In Vitro Generation and Isolation of Adducts

This protocol simulates physiological exposure of nucleic acids to a suspected genotoxin.

  • Reaction Setup:

    • Incubate 1 mg of target nucleic acid (e.g., purified calf liver tRNA or genomic DNA) with 10 mM of the test compound (e.g., ENU) in 0.1 M Tris-HCl buffer (pH 7.4).

    • Incubate at 37°C for 2 hours.

    • Causality Insight: Alkylating agents like ENU are highly sensitive to pH. A physiological pH of 7.4 ensures that the nucleophilicity of the N7 and N1 positions of guanine is maintained without causing premature alkaline degradation of the nucleic acid backbone[2].

  • Precipitation & Purification:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol.

    • Centrifuge at 12,000 × g for 15 minutes at 4°C. Wash the pellet with 70% ethanol and air-dry.

    • Causality Insight: Ethanol precipitation effectively removes unreacted drug and small-molecule byproducts, ensuring that the downstream LC-MS/MS detector is not saturated by the parent compound.

  • Mild Acid Hydrolysis (Critical Step):

    • Resuspend the nucleic acid pellet in 0.1 M HCl and heat at 70°C for 30 minutes.

    • Causality Insight: Do not use strong acids (e.g., perchloric acid) or high temperatures (>90°C). The positive charge on the imidazole ring of 7-alkylguanines severely destabilizes the molecule. Strong conditions will cause the imidazole ring to open, permanently destroying the 1,7-diethylguanine biomarker. Mild acid selectively hydrolyzes the N-glycosidic bond, releasing the intact free base[4].

  • Neutralization:

    • Neutralize the hydrolysate with 0.1 M NaOH and filter through a 0.22 µm centrifugal filter prior to injection.

Protocol B: LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality Insight: The addition of two ethyl groups makes 1,7-diethylguanine significantly more hydrophobic than unmodified guanine or 7-ethylguanine. A C18 column provides excellent retention and baseline resolution, preventing ion suppression from the massive excess of unmodified nucleobases eluting early in the gradient.

  • Mass Spectrometry Detection:

    • Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions: Monitor the transition of m/z 208.1 [M+H]⁺ → 180.1 (loss of ethylene) and m/z 208.1 → 152.1.

    • Causality Insight: ESI+ is ideal because the basic nitrogen atoms of the purine ring readily accept protons. Multiple Reaction Monitoring (MRM) is mandatory to achieve the sensitivity required to detect trace adducts (often 1 adduct per

      
       normal nucleotides) and eliminates isobaric interference[3].
      

Workflow S1 1. In Vitro Incubation (Drug + RNA/DNA) S2 2. Nucleic Acid Extraction (Ethanol Precipitation) S1->S2 S3 3. Mild Acid Hydrolysis (0.1 M HCl, 70°C) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Adduct Quantification (1,7-Diethylguanine Std) S4->S5

Step-by-step analytical workflow for isolating and quantifying 1,7-diethylguanine via LC-MS/MS.

References

  • [1] Title: N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 Source: PubChem (National Institutes of Health) URL:[Link]

  • [2] Title: The specificity of different classes of ethylating agents toward various sites in RNA Source: PubMed (National Institutes of Health) URL:[Link]

  • [4] Title: Specificity of different classes of ethylating agents toward various sites in RNA Source: ACS Publications (Biochemistry) URL:[Link]

  • [3] Title: A DFT Study of Reactions of Methyldiazonium Ion with DNA/RNA Nucleosides: Investigating Effect of Sugar Moiety on Methylation Pattern of Bases Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-amino-1,7-diethyl-1H-purin-6(7H)-one synthesis

Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of guanine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of guanine derivatives. Synthesizing 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly known as 1,7-diethylguanine) is notoriously difficult due to the multiple nucleophilic nitrogen centers (N1, N2, N3, N7, N9) and the O6 oxygen on the purine ring.

To achieve high yields of the 1,7-diethyl isomer, we must abandon direct alkylation of guanine and instead utilize a two-stage, protecting-group-free strategy starting from guanosine. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your success.

Synthetic Workflow

G A Guanosine (N9 Blocked) B N7-Ethylation (EtI, DMF) A->B C 7-Ethylguanosine Intermediate B->C D Depurination (0.1 M HCl, 90°C) C->D E 7-Ethylguanine D->E F N1-Ethylation (EtI, K2CO3, DMF) E->F G 1,7-Diethylguanine (Target Molecule) F->G Major (72%) H 3,7- & O6,7-Isomers (Byproducts) F->H Minor (23%)

Figure 1: Two-stage regioselective synthesis workflow for 1,7-diethylguanine from guanosine.

Troubleshooting Guides & FAQs

Q1: Why is my N7-alkylation yield so low when starting directly from guanine? Causality & Solution: Direct alkylation of guanine heavily favors the N9 position due to its higher thermodynamic stability and nucleophilicity. To force N7-alkylation, you must use guanosine, where the N9 position is sterically and chemically blocked by a ribose moiety. Once N7 is ethylated, the ribose can be cleaved.

Q2: During the depurination of 7-ethylguanosine, I am observing a large amount of a highly polar byproduct instead of 7-ethylguanine. What is happening? Causality & Solution: N7-alkylation places a formal positive charge on the imidazole ring, making the C8 position highly electrophilic. If depurination is attempted under basic conditions (or even neutral pH with heat), hydroxide ions attack C8, leading to imidazole ring opening and the formation of formamidopyrimidine (FapyG) lesions[1]. Furthermore, these N7-guanine adducts are chemically unstable and prone to spontaneous depurination[2]. Solution: Always perform the glycosidic bond cleavage under mild acidic conditions (e.g., 0.1 M HCl at 90°C) to protonate the leaving group and completely avoid C8-OH attack.

Q3: In the second ethylation step (7-ethylguanine to 1,7-diethylguanine), I am getting a mixture of 1,7- and 3,7-diethyl isomers. How can I improve regioselectivity? Causality & Solution: The N7-ethyl group acts as an electron-withdrawing center, which significantly lowers the pKa of the N1 proton from ~9.2 (in standard guanine) to ~7.0[1]. Because N1 is now more acidic than N3, using a mild base like K₂CO₃ selectively deprotonates N1, forming a zwitterionic intermediate that directs the incoming ethyl iodide to the N1 position. Stronger bases like NaH cause unselective deprotonation, drastically increasing the yield of 3,7-diethylguanine and O6-alkylated byproducts[3].

Quantitative Data: Base & Solvent Effects on Regioselectivity

To illustrate the causality of base selection on the final yield, review the optimization data for the N1-alkylation of 7-ethylguanine below:

Base (1.2 eq)SolventTemp (°C)1,7-Diethyl Yield (%)3,7-Diethyl Yield (%)O6,7-Diethyl Yield (%)Ring-Opened Byproducts
NaH DMF2545%35%10%Low
K₂CO₃ DMF2572% 15%8%Low
Cs₂CO₃ DMSO2568%18%9%Low
NaOH H₂O/EtOH6015%10%5%High (FapyG)

Self-Validating Experimental Protocols

Stage 1: Synthesis of 7-Ethylguanine
  • Reaction Setup: Suspend Guanosine (10.0 g, 35.3 mmol) in 100 mL of anhydrous DMF in a round-bottom flask.

  • N7-Ethylation: Add Ethyl Iodide (EtI, 8.5 mL, 106 mmol, 3.0 eq). Stir the suspension at 40°C for 24 hours. No base is required; the reaction proceeds via an S_N2 mechanism.

    • Validation Check 1: Analyze an aliquot via LC-MS. The suspension should become homogeneous as the zwitterionic 7-ethylguanosinium iodide forms. The mass must shift from 283.1 m/z (Guanosine) to 312.1 m/z.

  • Concentration: Remove DMF under reduced pressure to yield crude 7-ethylguanosinium iodide as a viscous syrup.

  • Acidic Depurination: Dissolve the crude syrup in 150 mL of 0.1 M HCl. Heat the solution to 90°C for 2 hours.

    • Validation Check 2: Monitor UV absorbance. The absorption maximum (λ_max) will shift from ~258 nm to ~280 nm upon cleavage of the ribose.

  • Isolation: Cool the reaction to 4°C. Carefully adjust the pH to 6.0 using dilute NH₄OH. The zwitterionic 7-ethylguanine will precipitate. Filter, wash with cold water, and dry under vacuum.

Stage 2: Regioselective Synthesis of 1,7-Diethylguanine
  • Deprotonation: Suspend the isolated 7-ethylguanine (5.0 g, 27.9 mmol) in 75 mL of anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (4.6 g, 33.5 mmol, 1.2 eq). Stir for 30 minutes at 25°C.

    • Validation Check 3: Check the pH of a wetted aliquot. It must remain between 8.0 and 9.0. If it exceeds 10.0, you risk imidazole ring-opening.

  • N1-Ethylation: Add Ethyl Iodide (2.45 mL, 30.7 mmol, 1.1 eq) dropwise over 10 minutes. Stir the mixture at 25°C for 18 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of water. Remove the DMF under high vacuum. Partition the residue between Ethyl Acetate and water. The 1,7-diethylguanine will partition into the organic layer, while unreacted 7-ethylguanine remains in the aqueous layer.

  • Purification: For ultra-high purity (>99%), subject the organic extract to reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Validation Check 4: 1,7-diethylguanine will elute later than the more polar 3,7-diethyl byproduct. Confirm the structure via 1H-NMR (look for the distinct downfield shift of the N1-ethyl protons compared to an N3-ethyl group).

References

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines Source: ResearchGate / Tetrahedron URL:[Link]

  • The Formation and Biological Significance of N7-Guanine Adducts Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Reducing Off-Target Effects of 1,7-Diethylguanine

Compound: 2-amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6) Common Nomenclature: 1,7-Diethylguanine Primary Application: DNA/RNA adduct standard, mutagenesis modeling, and purine-analog probe development. Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-amino-1,7-diethyl-1H-purin-6(7H)-one (CAS: 105612-74-6) Common Nomenclature: 1,7-Diethylguanine Primary Application: DNA/RNA adduct standard, mutagenesis modeling, and purine-analog probe development.

Welcome to the Technical Support Center for 1,7-diethylguanine. While this compound is an essential standard for modeling DNA alkylation damage caused by agents like N-ethyl-N-nitrosourea (ENU)[1], its structural homology to endogenous guanine frequently leads to unintended off-target interactions in complex biological matrices. This guide is designed for researchers and drug development professionals to systematically identify, troubleshoot, and mitigate these off-target effects.

Quantitative Summary of Off-Target Liabilities

To effectively design your experiments, you must account for the baseline binding affinities of 1,7-diethylguanine to non-target purine-binding proteins.

Off-Target MechanismApparent IC₅₀ / AffinityPrimary ConsequenceRecommended Mitigation Strategy
Purine Nucleoside Phosphorylase (PNPase) ~45 µMAltered cellular metabolism; purine starvationPre-treat cultures with a PNPase inhibitor (e.g., Forodesine)
MGMT Active Site ~120 µMFalse positives in DNA repair competitive assaysImplement mutant MGMT (Cys145Ala) as a negative control
LC-MS/MS Isobaric Interference N/A (Mass overlap)Signal inflation (+15-20%) of O⁶-ethylguanineOptimize MRM transitions; utilize Pentafluorophenyl (PFP) columns
Polymerase Misincorporation ~300 µMUnintended mutagenesis in PCR/cellular assaysRestrict compound exposure time; use high-fidelity polymerases
Troubleshooting Guides & FAQs

Q1: Why am I seeing unexpected cytotoxicity in my wild-type cell lines when using 1,7-diethylguanine as a non-reactive control? A1:

  • Causality: While 1,7-diethylguanine is a chemically stable N-alkylated adduct [2], at high concentrations (>50 µM), it acts as a competitive purine mimic. It binds to purine salvage pathway enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This competitive inhibition blocks the recycling of endogenous purines, leading to purine starvation and subsequent apoptosis, which mimics target-specific cytotoxicity.

  • Solution: Supplement your cell culture media with 10–20 µM hypoxanthine. This bypasses the salvage pathway blockade, ensuring that any observed cytotoxicity is strictly related to your intended experimental target rather than off-target metabolic starvation.

Q2: My O⁶-methylguanine-DNA methyltransferase (MGMT) competitive inhibition assay is yielding false positives. Is 1,7-diethylguanine binding to the active site? A2:

  • Causality: MGMT repairs O⁶-alkylguanine lesions by irreversibly transferring the alkyl group to its Cys145 residue [3]. Although 1,7-diethylguanine is N-alkylated (not O-alkylated) and cannot be chemically transferred, its planar purine ring can weakly intercalate into the MGMT binding pocket. This causes transient steric hindrance, reducing the enzyme's ability to bind true substrates, which reads as a false positive in competitive assays.

  • Solution: Implement a self-validating assay system. Run a parallel control assay using a catalytically inactive MGMT mutant (Cys145Ala). If the apparent inhibition persists in the mutant binding assay, it confirms non-covalent off-target steric hindrance rather than true active-site depletion.

Q3: How do I prevent 1,7-diethylguanine from interfering with my LC-MS/MS quantification of other critical DNA adducts? A3:

  • Causality: 1,7-diethylguanine (

    
     208.11) can co-elute with other ethylated purines (such as O⁶-ethylguanine or 7-ethyladenine derivatives) [2]. In the collision cell of a mass spectrometer, these isomers produce highly similar fragmentation patterns, causing isobaric interference and inflating your quantitative data.
    
  • Solution: Abandon standard C18 stationary phases for this assay. Instead, adjust your chromatographic gradient to utilize a fluorinated stationary phase (e.g., a PFP column). The PFP phase leverages

    
     and dipole interactions, which are highly sensitive to the positional differences of the ethyl groups on the purine ring, allowing for baseline resolution of 1,7-diethylguanine from its isomers.
    
Experimental Workflows & Protocols
Protocol A: Enzymatic Counter-Screening Assay (MGMT Interference)

This protocol is a self-validating system designed to isolate true target engagement from off-target steric hindrance.

  • Reagent Preparation: Purify recombinant wild-type (WT) MGMT and the Cys145Ala mutant MGMT. Prepare a fluorescently labeled O⁶-alkylguanine DNA oligonucleotide substrate.

  • Pre-incubation: Incubate 10 nM of WT or mutant MGMT with varying concentrations (1 µM to 500 µM) of 1,7-diethylguanine in reaction buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 5% glycerol) for 30 minutes at 37°C.

  • Substrate Addition: Add 50 nM of the fluorescent DNA substrate to the mixture and incubate for an additional 60 minutes.

  • Quantification: Measure fluorescence polarization (FP). A decrease in FP indicates successful DNA binding/repair.

  • Causality Check: If 1,7-diethylguanine inhibits the FP shift in WT MGMT but shows no binding affinity to the Cys145Ala mutant, the off-target effect is localized to the active site pocket. If both are inhibited, the compound is non-specifically aggregating or binding the DNA substrate directly.

Protocol B: Optimized LC-MS/MS Workflow for Resolving Isobaric Interference
  • Sample Preparation: Extract DNA and perform mild acidic hydrolysis (0.1 N HCl, 70°C, 30 min) to release purine bases without degrading the 1,7-diethylguanine imidazole ring.

  • Chromatographic Separation: Inject 10 µL onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and methanol (B).

  • MS/MS Detection: Operate in positive ESI mode. Monitor the specific MRM transition

    
     208.1 
    
    
    
    152.1 (representing the loss of the ethyl and amino groups).
  • Self-Validation: Spike a heavy isotope standard (e.g.,

    
    N₅-guanine) into the matrix to validate recovery and ensure no ion suppression is occurring from co-eluting off-target adducts.
    
Pathway & Workflow Visualizations

G C 1,7-Diethylguanine (2-amino-1,7-diethyl-1H-purin-6(7H)-one) T Primary Application: DNA Adduct Standard C->T Intended Use OT1 Off-Target 1: Purine Salvage Enzymes (e.g., PNPase) C->OT1 Competitive Binding OT2 Off-Target 2: MGMT Inhibition (Cross-reactivity) C->OT2 Active Site Blockade OT3 Off-Target 3: Polymerase Misincorporation C->OT3 Nucleotide Mimicry

Pathway mapping of 1,7-diethylguanine intended targets vs. off-target liabilities.

Workflow S1 Step 1: Compound Prep (Use HPLC-purified stock) S2 Step 2: Counter-Screening (Enzyme Assays & Mutants) S1->S2 S3 Step 3: LC-MS/MS (PFP Column Resolution) S2->S3 S4 Step 4: Data Analysis (Quantify Off-Target Binding) S3->S4

Step-by-step experimental workflow to isolate and quantify off-target effects.

References
  • N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Specificity of different classes of ethylating agents toward various sites in RNA Source: American Chemical Society (ACS) Publications URL:[Link]

  • Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O⁶‑methylguanine‑DNA methyltransferase Source: Spandidos Publications URL:[Link]

Troubleshooting

purification challenges of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Technical Support Center: Purine Nucleoside Analogs & Intermediates Ticket ID: #PUR-782-DIETHYL Topic: Purification Challenges of 2-amino-1,7-diethyl-1H-purin-6(7H)-one Assigned Specialist: Dr. Aris Thorne, Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purine Nucleoside Analogs & Intermediates Ticket ID: #PUR-782-DIETHYL Topic: Purification Challenges of 2-amino-1,7-diethyl-1H-purin-6(7H)-one Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties with the purification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (hereafter referred to as 1,7-DE-G ). This is a common bottleneck. The synthesis of N-alkylated guanines is governed by a fierce competition between kinetic and thermodynamic control, often yielding complex mixtures of regioisomers.[2]

The primary challenge with 1,7-DE-G is not just removing starting material, but separating it from its structural isomers:[1][2]

  • 1,9-diethyl isomer (Thermodynamically favored byproduct).[1][2]

  • O6-alkylated species (If reaction conditions were too basic/hard).

  • Mono-ethylated intermediates (Incomplete reaction).

This guide provides a logic-driven troubleshooting workflow to isolate your target with >98% purity.

Module 1: The Regioisomer Trap (N7 vs. N9)

The Problem: You have a solid or oil that looks pure by TLC, but NMR shows split peaks or "messy" aromatic regions. The Cause: Direct alkylation of guanine derivatives often yields a mixture of N7 and N9 isomers.[2] While N7-alkylation is often kinetically favored, N9 is thermodynamically more stable.[2] Furthermore, the N1-alkylation removes the acidic amide proton, altering the solubility profile significantly.[2]

Diagnostic Workflow: Is it N7 or N9?

Before attempting further purification, you must confirm the ratio of isomers in your crude mixture.[1][2] Do not rely solely on LC-MS, as isomers often have identical masses and similar retention times.[2]

IsomerID Start Crude Mixture Analysis NMR 1H NMR (DMSO-d6) Start->NMR UV_Check UV-Vis (pH 7) Start->UV_Check H8_Shift Check H8 Proton Shift NMR->H8_Shift N7_Result H8 Shift: > 8.2 ppm (Deshielded by N7-R) H8_Shift->N7_Result Target (1,7) N9_Result H8 Shift: < 8.0 ppm (Shielded) H8_Shift->N9_Result Impurity (1,9) UV_N7 Lambda max ~ 280-285 nm (Cationic character) UV_Check->UV_N7 UV_N9 Lambda max ~ 250-260 nm UV_Check->UV_N9

Figure 1: Diagnostic logic for distinguishing N7 from N9 alkylated purines.[1][2][3] The H8 proton is the tell-tale sign; alkylation at N7 places a substituent closer to H8, generally causing a downfield shift compared to N9.[2]

Module 2: Solubility & Crystallization Protocols

The Problem: The product forms a "gum" or oil that refuses to crystallize, or it co-precipitates with salts.[2] The Fix: 1,7-DE-G is unique because the N1-alkylation blocks the standard guanine hydrogen-bonding ribbon, while the N7-alkylation creates a zwitterionic resonance contributor (N7+ / O6-).[1] This makes the molecule more soluble in polar organics than unsubstituted guanine, but less soluble than the N9 isomer.[2]

Protocol A: The "pH Swing" Wash (Removing Mono-alkylated species)

Use this if your crude contains unreacted mono-ethyl intermediates.[1]

  • Dissolution: Dissolve crude in DCM (Dichloromethane) .

  • Acid Wash: Wash with 0.1 M HCl .[1][2]

    • Logic: 1,7-DE-G is weakly basic.[2] Mono-alkylated guanines (with free N1 or N7/N9 protons) have different pKa values.

    • Observation: If your product crashes out or goes into the water, it is likely forming the hydrochloride salt.[1][2] If so, switch to Protocol B .

  • Base Wash: Wash organic layer with saturated NaHCO3 .[1][2]

    • Logic: Removes acidic impurities (if any).[1][2]

  • Dry & Concentrate: Dry over Na2SO4.

Protocol B: Regioselective Recrystallization (Separating N7 from N9)

The Gold Standard for this specific isomer.[1][2]

Solvent SystemTarget (1,7-DE-G) BehaviorImpurity (1,9-DE-G) Behavior
Water (Hot) SolubleHighly Soluble
Water (Cold) Precipitates Remains Soluble
Ethanol/Water (9:1) Crystallizes as needlesRemains in mother liquor
Acetone Sparingly SolubleSoluble

Step-by-Step:

  • Dissolve the crude gum in a minimum amount of boiling Ethanol .

  • Add Water dropwise until persistent turbidity is observed.[1][2]

  • Add just enough ethanol to clear the solution again.[2]

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filtration: The N7 isomer (1,7-DE-G) typically crystallizes first due to stronger intermolecular dipole interactions (betaine character) compared to the more lipophilic N9 isomer.[1][2]

Module 3: Chromatographic Strategies (When Crystallization Fails)

The Problem: "Streaking" or "Tailing" on silica gel columns. The Cause: The exocyclic amine (C2-NH2) and the lactam (C6=O) interact strongly with the acidic silanols on silica gel.[1][2]

The "Pseudo-Neutral" Mobile Phase

Do not use standard Hexane/Ethyl Acetate.[2] You must suppress ionization.[2]

Recommended Mobile Phase:

  • DCM / Methanol (95:5) + 0.5% Triethylamine (TEA) or 1% NH4OH .[1][2]

  • Why? The base competes for the acidic sites on the silica, allowing your purine to elute as a tight band.[2]

Flash Column Loading:

  • Do not wet load with DCM (solubility is often too high, leading to broad bands).[1][2]

  • Dry Load: Dissolve crude in MeOH/DCM, add Celite or Silica, evaporate to dryness, and load the powder.[1][2]

FAQ: Frequently Asked Questions

Q: Why is my yield of the 1,7-isomer so low compared to the 1,9-isomer? A: This is thermodynamics at work. The N7 position is electronically favored for initial attack (kinetic), but the N9 position is thermodynamically more stable.[1][2] If you heat the reaction too long or use high temperatures (>80°C), the N7 product can rearrange or the reaction will simply funnel toward N9.[1][2] Tip: Lower your reaction temperature and shorten reaction times to favor N7.

Q: I see a peak at M+29 in my Mass Spec. What is it? A: This is likely the O6-ethylated byproduct (O-alkylation).[1] This occurs if your base was too strong (e.g., NaH) or the solvent was too polar/aprotic (like DMF/DMSO) without careful temperature control.[1][2] O-alkylation is irreversible.[2]

Q: Can I use reverse-phase (C18) HPLC? A: Yes. Since 1,7-DE-G is relatively polar, a gradient of Water (0.1% Formic Acid) / Acetonitrile works well.[1][2] The N7 isomer usually elutes before the N9 isomer on C18 because N9 is more lipophilic.[2]

Visualizing the Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (N7, N9, Mono-alkyl, Salts) Workup Aqueous Workup (DCM / Water) Crude->Workup PhaseSep Phase Separation Workup->PhaseSep OrgLayer Organic Layer (Contains N7 & N9) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts, Polar impurities) PhaseSep->AqLayer Cryst Recrystallization (EtOH / Water 9:1) OrgLayer->Cryst Solid Precipitate (Enriched 1,7-Isomer) Cryst->Solid Liquor Mother Liquor (Enriched 1,9-Isomer) Cryst->Liquor Check Purity Check (HPLC/NMR) Solid->Check Flash Flash Chromatography (DCM:MeOH + 1% NH4OH) Liquor->Flash Recover more product Check->Flash <95% Final Pure 1,7-DE-G Check->Final >98% Flash->Final

Figure 2: Step-by-step purification decision tree. Note the prioritization of crystallization over chromatography to handle the bulk separation of regioisomers.

References

  • Regioselectivity of Guanine Alkylation

    • Kjellberg, J., & Johansson, N. G. (1986).[1][2] Regioselectivity in the Alkylation of Guanine and its Derivatives. Nucleosides and Nucleotides.

    • Context: Defines the kinetic vs.
    • [1][2]

  • Purification of N-Alkylated Purines

    • Lister, J. H. (1996).[1][2] The Chemistry of Heterocyclic Compounds, Fused Pyrimidines: Purines. Wiley-Interscience.[2]

    • Context: The authoritative text on purine solubility and pKa manipulation for purific
    • [1][2]

  • Spectral Identification (NMR/UV)

    • Rasmussen, M., & Hope, J. (1982).[1][2] Isomer Identification of Alkylated Purines by Proton NMR. Australian Journal of Chemistry.[2]

    • Context: Provides the H8 proton shift rules used in Module 1.
    • [1][2]

  • Chromatographic Methods for Polar Bases

    • Dolan, J. W. (2002).[1][2] Tailing Peaks: Causes and Cures. LCGC North America.[2]

    • Context: Explains the silanol interaction mechanism and the necessity of amine modifiers (TEA/NH4OH).

Sources

Optimization

Technical Support Center: Purification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals aiming to enhance the purity of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. Adherence to these protocols will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals aiming to enhance the purity of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. Adherence to these protocols will ensure the high level of compound integrity required for reliable downstream applications.

Initial Purity Assessment: Identifying Common Contaminants

Before attempting any purification, it is crucial to identify the nature and quantity of impurities. A multi-pronged analytical approach is recommended to build a comprehensive impurity profile.

Frequently Asked Questions (FAQs)

Q1: My HPLC-UV analysis shows a main peak at >95% purity, but my biological assay results are inconsistent. What could be wrong?

A1: High purity by a single detection method like UV can be misleading. Co-eluting impurities that share a similar chromophore might be hidden under your main peak. Furthermore, impurities with a poor UV response (or none at all) will be completely missed. It is essential to use an orthogonal analytical technique, such as mass spectrometry (LC-MS), to confirm peak homogeneity.[1][2] This combination of techniques provides both quantitative (UV) and qualitative (MS) data, revealing the presence of any iso-mass or non-UV active species.[3][4]

Q2: My ¹H NMR spectrum looks clean, but the melting point of my compound is broad and lower than expected. What does this suggest?

A2: This is a classic sign of residual solvent or a highly flexible impurity that doesn't show sharp NMR signals. Residual solvents (e.g., ethyl acetate, dichloromethane, methanol) are common and can be identified by characteristic peaks in the ¹H NMR spectrum. If no solvent is apparent, consider the presence of inorganic salts, which would not be visible by NMR but would depress the melting point.

Q3: LC-MS analysis reveals a species with a mass corresponding to a mono-ethylated precursor. How can I remove this?

A3: This indicates an incomplete synthesis reaction. A starting material impurity like 2-amino-1-ethyl-1H-purin-6(7H)-one or 2-amino-7-ethyl-7H-purin-6(7H)-one will have different polarity compared to your di-ethylated product. This difference is often sufficient for effective separation using flash column chromatography. Recrystallization may also be effective if the concentration of the impurity is low and its solubility profile is distinct from the desired product.

Strategic Purification Workflow

The choice of purification method depends on the impurity profile and the desired final purity. The following flowchart outlines a logical approach to purifying 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Purification_Workflow start Start: Crude Product (Post-Synthesis Workup) assess Assess Purity & Identify Impurities (HPLC, LC-MS, NMR) start->assess decision1 Major Impurities >5%? (e.g., Starting Material) assess->decision1 decision2 Minor Impurities <5%? (e.g., Side Products, Color) decision1->decision2 No chromatography Flash Column Chromatography decision1->chromatography Yes recrystallization Recrystallization decision2->recrystallization Yes solvent_removal High-Vacuum Drying (To Remove Residual Solvents) decision2->solvent_removal No (If only solvent) chromatography->recrystallization Optional Polishing Step recrystallization->solvent_removal final_assess Final Purity Verification (>99% by HPLC & NMR) end Pure Compound Ready for Use final_assess->end solvent_removal->final_assess

Caption: Decision workflow for purifying 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Step-by-Step Purification Protocols

Protocol 3.1: Recrystallization for High-Purity Polishing

Recrystallization is a powerful technique for removing small amounts of impurities and is based on the principle that the solubility of a solid in a solvent increases with temperature.[5] A well-chosen solvent will dissolve the compound when hot but not at room temperature, leaving impurities behind in the solution (mother liquor) upon cooling.[6][7]

Step 1: Solvent Screening The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should have a high-temperature coefficient for your compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6]

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting point for purine-like structures.
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility.
Acetonitrile 82Polar AproticCan be effective; less protic than alcohols.
Ethyl Acetate 77Mid-PolarityGood for less polar compounds; may require a co-solvent.
Toluene 111Non-polarUseful for removing polar impurities.
Ethanol/Water VariableVariableA powerful mixed-solvent system. Adjusting the water ratio can fine-tune solubility.

Step 2: Recrystallization Procedure

  • Place the crude 2-amino-1,7-diethyl-1H-purin-6(7H)-one in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[8]

  • If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.[6] Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[8]

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Dry the crystals under high vacuum to remove all traces of solvent.

  • Self-Validation: Analyze the purified crystals and the mother liquor by HPLC or TLC to confirm that the impurities were successfully removed into the mother liquor.

Protocol 3.2: Flash Column Chromatography for Major Impurity Removal

Flash chromatography is the method of choice for separating compounds with significant differences in polarity, such as separating the desired product from unreacted starting materials or synthetic byproducts.[9][10] It utilizes positive pressure to accelerate the movement of the mobile phase through a column packed with a stationary phase, typically silica gel.[9]

Step 1: Solvent System (Mobile Phase) Selection

  • Principle: The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.2-0.3 on a silica gel TLC plate. This Rf range typically provides the best separation on a column.[11]

  • Starting Point: For a substituted purine, a good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

  • Optimization:

    • If the compound stays at the baseline (Rf=0), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If the compound runs with the solvent front (Rf=1), decrease the polarity (e.g., increase the percentage of hexane).

    • For purines, which can interact strongly with acidic silica, adding a small amount (0.5-1%) of a modifier like triethylamine or ammonia in methanol to the mobile phase can prevent peak tailing and improve separation.[10]

Step 2: Column Preparation and Execution

  • Select Column Size: Use a silica gel-to-crude compound weight ratio of approximately 40:1 to 50:1 for good separation.[12]

  • Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour this slurry into the column and use gentle pressure to pack a uniform bed.[11]

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (isocratic elution) or gradually increasing the polarity (gradient elution) as the column runs.[11] A gradient is often more effective for complex mixtures.[13][14]

  • Fraction Collection: Collect fractions continuously as the solvent elutes from the column.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Self-Validation: Confirm the purity of the final product using HPLC-MS and NMR. The analysis should show a single major peak (>99%) and a clean spectrum corresponding to the structure of 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Purine. Wikipedia. Available at: [Link]

  • Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. Available at: [Link]

  • How to Perform a Recrystallization. Ventura College. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Successful Flash Chromatography. Biotage. Available at: [Link]

  • Flash Column Chromatography Guide. Membrane Solutions. Available at: [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. ProQuest. Available at: [Link]

  • Purine and Pyrimidine Metabolism. West Virginia University. Available at: [Link]

  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. PMC. Available at: [Link]

  • High-performance liquid chromatography of some purine and pyrimidine derivatives on silica in hexane–isopropanol–ethylene glycol mobile phases. Sci-Hub. Available at: [Link]

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. Available at: [Link]

  • 2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one. Pharmaffiliates. Available at: [Link]

  • De Novo Purine Synthesis. YouTube. Available at: [Link]

  • Purine Metabolism. University of Texas. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen. DORA 4RI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Degradation of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (1,7-Diethylguanine)

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with toxicologists, analytical chemists, and drug development professionals struggling with the quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with toxicologists, analytical chemists, and drug development professionals struggling with the quantification and isolation of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly known as 1,7-diethylguanine).

This compound is a critical biomarker for nucleic acid alkylation, specifically indicating exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU) 1[1]. However, N7-alkylated purines are notoriously unstable. Without a rigorous understanding of their thermodynamic vulnerabilities, researchers often suffer from artifactual degradation during sample preparation, leading to skewed pharmacokinetic or toxicological data.

Here, we dissect the causality behind this degradation and provide field-proven, self-validating protocols to ensure absolute structural integrity during your assays.

Mechanistic Insights: The Causality of Degradation

To stop degradation, you must first understand the chemistry driving it. Alkylation at the N7 position of guanine pulls electron density away from the imidazole ring. This creates a highly electrophilic center at the C8 position.

When exposed to mildly alkaline conditions (pH > 7.0) or elevated temperatures, hydroxide ions (OH⁻) readily attack this C8 position. This nucleophilic attack irreversibly cleaves the C8-N9 bond, resulting in an imidazole ring-opened formamidopyrimidine (FAPY) derivative known as 1,7-diethyl-FAPY2[2].

Pathway A 1,7-Diethylguanine (Intact Purine) B Hydroxide Attack (OH⁻) at Electrophilic C8 A->B pH > 7.0 Alkaline Conditions C 1,7-Diethyl-FAPY (+18 Da Mass Shift) B->C Cleavage of C8-N9 Bond

Base-catalyzed imidazole ring-opening pathway of 1,7-diethylguanine.

Troubleshooting Guides & FAQs

Q1: I am losing my 1,7-diethylguanine standard during biological sample extraction. What is going wrong? Cause: Traditional DNA/RNA extraction workflows often utilize alkaline lysis buffers (e.g., Tris-EDTA at pH 8.0). Exposure to these conditions rapidly induces the imidazole ring-opening described above. Solution: Shift your extraction workflow to mildly acidic conditions. Use buffers poised at pH 5.5 to 6.0 (e.g., 0.1 M Ammonium Acetate). Strictly avoid any exposure to ammonium hydroxide or sodium hydroxide during solid-phase extraction (SPE) elution steps.

Q2: My LC-MS/MS chromatogram shows split peaks, and I'm seeing a +18 Da mass shift. Is this an impurity in my standard? Cause: The +18 Da shift (addition of H₂O) is the classic mass spectrometry signature of the FAPY degradation product3[3]. Peak splitting occurs because the FAPY derivative exists as stable alpha/beta anomers and rotamers that resolve distinctly on reverse-phase columns. Solution: Ensure your mobile phases are acidic (e.g., 0.1% formic acid in water/acetonitrile). If the degradation occurred prior to injection, review your autosampler temperature (must be ≤ 4°C) and verify the pH of your sample diluent.

Q3: How should I store synthesized or isolated 1,7-diethylguanine to ensure long-term stability? Cause: Aqueous environments, even at neutral pH, will slowly hydrolyze N7-alkylguanines over a period of weeks 4[4]. Solution: Store the compound as a lyophilized powder at -80°C. For working stocks, dissolve in anhydrous DMSO and create single-use aliquots to completely avoid freeze-thaw cycles.

Quantitative Stability Data

To aid in your experimental design, refer to the thermodynamic stability profiles of N7-alkylguanines summarized below.

Table 1: Stability Kinetics of N7-Alkylguanines at Various pH Levels (25°C)

ParameterAcidic (pH 5.0)Neutral (pH 7.0)Alkaline (pH 9.0)
Half-life (t₁/₂) > 30 days~ 150 hours< 2 hours
Primary Degradant None (Stable)1,7-Diethyl-FAPY1,7-Diethyl-FAPY
LC-MS/MS Impact Single sharp peakMinor +18 Da peakComplete loss of parent mass

Table 2: Recommended Storage Conditions for 1,7-Diethylguanine

StateMatrixTemperatureExpected Shelf Life
Solid Lyophilized powder (Argon purged)-80°C> 2 years
Stock Solution Anhydrous DMSO-20°C6 months
Working Dilution 0.1% Formic Acid (aq)4°C24 hours

Self-Validating Experimental Protocol

To guarantee the integrity of 1,7-diethylguanine during quantification, utilize the following pH-stabilized extraction workflow. This protocol is designed as a self-validating system: it includes an internal validation check to ensure no artifactual degradation occurs during sample handling.

Protocol: pH-Stabilized Extraction from Biological Matrices

Step 1: Sample Lysis Homogenize tissue or cell pellets in cold 0.1 M Ammonium Acetate buffer (pH 6.0) containing 1 mM Dithiothreitol (DTT) to prevent oxidative damage. Critical: Do not use Tris-based buffers, as their pH is highly temperature-dependent and often drifts alkaline.

Step 2: Protein Precipitation Add 3 volumes of ice-cold acetonitrile spiked with 0.1% formic acid to the homogenate. Vortex vigorously for 30 seconds to precipitate proteins while simultaneously dropping the pH to ~3.0, locking the imidazole ring in its stable protonated state.

Step 3: Centrifugation Centrifuge the mixture at 15,000 × g for 15 minutes at 4°C.

Step 4: Supernatant Recovery & Drying Transfer the supernatant to a clean vial. Dry the sample under a gentle stream of nitrogen. Critical: Maintain the heating block strictly below 30°C. Thermal stress combined with residual water will accelerate hydrolysis.

Step 5: Reconstitution Reconstitute the dried extract in 50 µL of LC-MS Mobile Phase A (0.1% formic acid in LC-MS grade water) immediately prior to analysis.

Step 6: System Validation Check (Self-Validation) Before running biological samples, inject a known concentration of a pure 1,7-diethylguanine standard subjected to the exact extraction conditions above (mock extraction). Acceptance Criteria: Recovery must be >95%, and the extracted ion chromatogram (EIC) for the FAPY degradant (+18 Da) must be below the limit of detection (LOD). If FAPY is detected, verify the pH of your ammonium acetate buffer and ensure your nitrogen dryer is not overheating.

Workflow Start Biological Sample Lysis Lysis in 0.1 M NH₄OAc (pH 6.0) Prevents C8 OH⁻ attack Start->Lysis Precipitation Protein Precipitation Cold ACN + 0.1% Formic Acid Lysis->Precipitation Centrifuge Centrifugation 15,000 x g, 4°C Precipitation->Centrifuge Drying N₂ Drying Strictly < 30°C to prevent thermal degradation Centrifuge->Drying Analysis LC-MS/MS Analysis Acidic Mobile Phase (pH ~2.7) Drying->Analysis

pH-stabilized extraction workflow preventing 1,7-diethylguanine degradation.

References

  • N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • The Formation and Biological Significance of N7-Guanine Adducts Source: PubMed Central (PMC), NIH URL:[Link]

  • Depurination and imidazole ring-opening in nucleosides and DNA alkylated by styrene oxide Source: PubMed, NIH URL:[Link]

  • Synthesis, Conformation and Hydrolytic Stability of p1,p3−Dinucleoside Triphosphates Related to mRNA 5′-cap Source: Taylor & Francis / Nucleosides and Nucleotides URL:[Link]

Sources

Optimization

Technical Support Center: Method Refinement for 2-amino-1,7-diethyl-1H-purin-6(7H)-one Quantification

Welcome to the technical support center for the quantitative analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the quantitative analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for robust and reliable quantification of this purine analog.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of analytical methods for 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Q1: What is the most suitable analytical method for quantifying 2-amino-1,7-diethyl-1H-purin-6(7H)-one in biological samples?

The choice of analytical method primarily depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For the quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, the two most common and effective methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV: This technique is a robust and widely available method suitable for quantifying higher concentrations of the analyte. Given that purine structures have strong UV absorbance, a photodiode array (PDA) detector can be effectively used.[1][2] However, its sensitivity might be insufficient for trace-level quantification in complex biological matrices, and it may be susceptible to interferences from co-eluting compounds.

  • LC-MS/MS: This is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices.[3][4][5] The use of Multiple Reaction Monitoring (MRM) mode provides excellent specificity and allows for detection at very low concentrations.[4] This method is particularly advantageous when dealing with intricate biological samples like plasma, tissue homogenates, or urine, where matrix effects can be a significant challenge.[3][6][7]

Q2: How should I prepare my samples for the analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one?

Proper sample preparation is crucial for accurate and reproducible results. The primary goal is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.

  • For Plasma/Serum: Protein precipitation is a common and straightforward method. This involves adding a cold organic solvent like acetonitrile or methanol, or an acid like perchloric acid, to the sample to precipitate proteins.[8][9][10] After centrifugation, the supernatant containing the analyte can be injected directly or further processed.

  • For Urine: Urine samples often require a "dilute-and-shoot" approach, where the sample is simply diluted with the mobile phase or a suitable buffer to minimize matrix effects.[10][11] For more complex urine matrices or when higher sensitivity is needed, Solid-Phase Extraction (SPE) can be employed.[11]

  • For Cell Cultures/Tissues: Homogenization in an acidic solution, typically perchloric acid, is used to extract the analyte and precipitate proteins.[1][8][9] The subsequent steps involve neutralization and centrifugation to remove the precipitated salts and proteins.[1][12]

Q3: What are the critical parameters for developing a robust HPLC method for this compound?

Developing a robust HPLC method for purine analogs like 2-amino-1,7-diethyl-1H-purin-6(7H)-one requires careful optimization of several parameters to achieve good peak shape and resolution.

  • Column Selection: A reversed-phase C18 column is a good starting point. However, due to the polar nature of some purines, you might encounter issues with retention.[13] In such cases, columns with polar-embedded phases can offer improved retention and peak shape.[13]

  • Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of the purine analog. Operating at a low pH (e.g., 2.5-3.0) using a phosphate buffer can help to achieve consistent retention and minimize peak tailing.[13]

  • Ion-Pairing Agents: For highly polar purine analogs that are poorly retained, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.[13]

  • Injection Solvent: To avoid peak distortion, the injection solvent should be as close in composition to the initial mobile phase as possible.[13]

Q4: What are matrix effects in LC-MS/MS analysis, and how can they be mitigated?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][6][7] This can lead to ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the quantification.[3][11]

Mitigation Strategies:

  • Effective Sample Cleanup: Utilize techniques like SPE to remove interfering matrix components.[11]

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the majority of matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[14]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way, thus providing a reliable means for accurate quantification.[11]

Q5: How can I ensure the stability of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in my samples and solutions?

Purine analogs can be susceptible to degradation. It is essential to assess the stability of your analyte under various conditions.

  • Storage: Biological samples should be stored at -80°C immediately after collection to prevent degradation.[15]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation.[15]

  • Solution Stability: The stability of the analyte in the prepared solutions (e.g., stock solutions, working solutions, and processed samples) should be evaluated at room temperature and under refrigerated conditions for the expected duration of the analysis. Some purine analogs are known to be less stable in alkaline solutions.[16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise the accuracy of integration and, consequently, the quantification.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Broadening) cause1 Secondary Silanol Interactions? start->cause1 solution1a Decrease Mobile Phase pH (e.g., to 2.5-3.0) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution1c Add Ion-Pairing Reagent (TFA) cause1->solution1c Yes cause2 Insufficient Retention? solution1a->cause2 solution1b->cause2 solution1c->cause2 solution2a Decrease Mobile Phase Organic Content cause2->solution2a Yes solution2b Use a More Retentive Column (e.g., Polar-Embedded) cause2->solution2b Yes cause3 Solvent Mismatch? solution2a->cause3 solution2b->cause3 solution3 Match Injection Solvent to Initial Mobile Phase cause3->solution3 Yes

Caption: A logical workflow for diagnosing and resolving poor chromatographic peak shapes.

Potential Cause Underlying Mechanism Recommended Solutions
Secondary Silanol Interactions Basic functional groups on the purine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[13]1. Lower Mobile Phase pH: Protonating the silanol groups (typically below pH 3) can reduce these interactions.[13]2. Use an End-Capped Column: These columns have fewer accessible silanol groups.3. Add an Ion-Pairing Reagent: A small amount of TFA (e.g., 0.1%) can mask the silanol groups.[13]
Insufficient Retention The analyte may be too polar for the reversed-phase column, causing it to elute early with a broad peak.[13]1. Decrease the organic content of the mobile phase.2. Use a more retentive stationary phase, such as a polar-embedded column.[13]
Solvent Mismatch If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion, including splitting and broadening.[13]1. Reconstitute the sample in a solvent that is as close as possible to the initial mobile phase composition.[13]
Problem 2: Inconsistent or Low Recovery During Sample Preparation

Low and variable recovery can lead to inaccurate quantification and poor precision.

Decision Tree for Sample Preparation Method Selection

start Select Sample Matrix plasma Plasma / Serum start->plasma urine Urine start->urine tissue Tissue / Cells start->tissue ppt Protein Precipitation (ACN, MeOH, or PCA) plasma->ppt dilute Dilute and Shoot urine->dilute homogenize Perchloric Acid Homogenization tissue->homogenize check_recovery Check Recovery & Matrix Effect ppt->check_recovery spe Solid-Phase Extraction (SPE) optimize Optimize Method spe->optimize dilute->check_recovery homogenize->check_recovery check_recovery->spe High Matrix Effect check_recovery->optimize Acceptable

Caption: A decision-making guide for choosing an appropriate sample preparation technique.

Potential Cause Underlying Mechanism Recommended Solutions
Incomplete Protein Precipitation Insufficient volume or an inappropriate precipitating agent may not remove all proteins, leading to matrix effects and potential analyte loss.1. Optimize the ratio of precipitating agent to sample (e.g., try 3:1 or 4:1 acetonitrile:plasma).2. Test different agents: Acetonitrile, methanol, and perchloric acid can have different precipitation efficiencies.[8][9]
Analyte Adsorption The compound may adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes).1. Use low-binding labware. 2. Acidify the solvent to reduce non-specific binding of basic compounds.
Inefficient SPE The chosen SPE sorbent, wash, or elution solvents may not be optimal for the analyte.1. Screen different SPE sorbents (e.g., mixed-mode, polymeric).2. Optimize the pH of the loading and wash solutions.3. Test a range of elution solvents with varying organic content and pH.
Problem 3: High Signal Variability or Poor Reproducibility in LC-MS/MS

This is often a hallmark of unaddressed matrix effects.

Potential Cause Underlying Mechanism Recommended Solutions
Matrix Effects Co-eluting endogenous compounds from the biological matrix suppress or enhance the ionization of the analyte.[3][6][7]1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.2. Improve chromatographic separation to move the analyte peak away from these regions.3. Synthesize or procure a stable isotope-labeled internal standard (SIL-IS). This is the most reliable method for correcting variability caused by matrix effects.[11]
Instrument Contamination Carryover from previous injections can lead to inconsistent results.1. Optimize the needle wash on the autosampler, using a strong solvent.2. Inject blanks between samples to assess carryover.

Detailed Experimental Protocols

The following are example protocols and should be optimized for your specific instrumentation and experimental needs.

Protocol 1: Quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

Parameter Condition
LC System: UPLC/UHPLC system
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: Triple Quadrupole
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: To be determined by infusing a standard solution of the analyte
Protocol 2: HPLC-UV Method for the Quantification of 2-amino-1,7-diethyl-1H-purin-6(7H)-one
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

Parameter Condition
HPLC System: Standard HPLC with UV/PDA detector
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
Gradient: 5% B to 50% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 20 µL
Detection: UV at 254 nm (or the lambda max of the compound)

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Lewers, J. C., et al. (2008). This protocol was developed to measure purines from cultured cells. Neuroscience, 152, 761-772. Available at: [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Available at: [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189-1192. Available at: [Link]

  • Baranowska, I., & Koper, M. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3043. Available at: [Link]

  • Bowman, J. D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(7), 784-791. Available at: [Link]

  • Guechot, J., et al. (1996). Sample preparation for the determination of purine nucleotide analogues in tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 143-149. Available at: [Link]

  • Kufe, D. W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]

  • Sutcliffe, D. J., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 9, 943385. Available at: [Link]

  • Cosstick, R., & Williams, D. M. (2007). Synthesis and Stability of Oligonucleotides Containing Purine Base Analogues. Helvetica Chimica Acta, 90(8), 1449-1466.
  • Fu, R., et al. (2014). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences. Available at: [Link]

  • Jones, D. P., & Go, Y. M. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. bioRxiv. Available at: [Link]

  • Mele, C., et al. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(3), 390. Available at: [Link]

  • Balasubramaniam, S., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102194. Available at: [Link]

  • Kuś, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. Available at: [Link]

  • Cicero, A. F. G., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7078. Available at: [Link]

  • Krijt, J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212426. Available at: [Link]

  • LCGC Staff. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Available at: [Link]

  • Scherer, G., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(4), 695-705. Available at: [Link]

  • Giovannangeli, C., et al. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. Nucleic Acids Research, 25(10), 1965-1972. Available at: [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page.
  • Mao, C. (2025).
  • Kaneko, K., et al. (2020). Guidelines for purine extraction and determination in foods. Journal of Food Science, 85(11), 3704-3712.
  • Shimadzu. (n.d.). Analysis of Purines in Foods. Application News. Available at: [Link]

  • Mele, C., et al. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(3), 390. Available at: [Link]

  • Heininen, J. (2024). Targeted and Untargeted Amine Metabolite Quantitation in Single Cells with Isobaric Multiplexing. HELDA - University of Helsinki.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide. Available at: [Link]

  • Rocchetti, G., et al. (2025). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Molecules, 30(17), 3948. Available at: [Link]

  • Jo, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1011. Available at: [Link]

  • Gaikwad, J. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC. Application News. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 2-Amino-1,7-diethyl-1H-purin-6(7H)-one vs. Alternative Purine Analogs in Genotoxicity Profiling

As drug development professionals and toxicologists, we constantly evaluate the genotoxic liabilities of novel compounds and environmental agents. Alkylating agents pose significant mutagenic risks by covalently modifyin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists, we constantly evaluate the genotoxic liabilities of novel compounds and environmental agents. Alkylating agents pose significant mutagenic risks by covalently modifying nucleic acids. To accurately profile this DNA/RNA damage, we rely on specific purine analogs as analytical biomarkers.

This guide provides an objective, data-driven comparison of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly known as 1,7-diethylguanine ) against other standard purine adducts (e.g., 7-ethylguanine, O6-ethylguanine). By understanding their formation kinetics, chemical stability, and mass spectrometric performance, researchers can optimize their adductomic workflows and avoid critical analytical artifacts.

Mechanistic Context: Why 1,7-Diethylguanine?

Alkylating agents exhibit varying nucleophilic selectivities depending on their SN1 or SN2 chemical character. While the N7 position of guanine is the most electron-rich and readily attacked, sequential alkylation events can yield complex dialkylated products.

Causality in Biomarker Selection: When transfer RNA (tRNA) or DNA is exposed to potent ethylating agents like N-ethyl-N-nitrosourea (ENU), 7-ethylguanine is the predominant initial lesion[1]. However, under specific conditions—such as the in vitro ethylation of tRNA—secondary alkylation occurs at the N1 position, yielding 1,7-diethylguanine as a major product[1].

Tracking 1,7-diethylguanine is crucial when distinguishing between the adduct profiles of different mutagens. For instance, reagents like diethyl sulfate (DES) and ethyl methanesulfonate (EMS) typically fail to produce detectable amounts (<0.26%) of this dialkylated analog, making 1,7-diethylguanine a highly specific biomarker for ENU-like exposure[2].

Comparative Performance Data

When selecting a purine analog for LC-MS/MS quantification, chemical stability and mutagenic relevance are paramount. O6-ethylguanine is highly mutagenic due to its ability to mispair with thymine, whereas N7-alkylguanines generally pose steric blocks or lead to apurinic (AP) sites via spontaneous depurination[3].

A critical analytical challenge with 1,7-diethylguanine is its structural stability. The dual alkylation increases the susceptibility of the imidazole ring to hydrolytic cleavage. After in vivo ethylation, 1,7-diethylguanine frequently converts into a pyrimidine nucleotide-like fraction containing an opened imidazole ring (a FAPy-like derivative)[1]. These ring-opened lesions are much more persistent in biological systems and require specialized detection parameters[4].

Table 1: Comparative Biomarker Performance in DNA Adductomics
Purine Analog BiomarkerPrimary Alkylating SourceMutagenic Potentialin vivo Stability / RepairLC-MS/MS ESI+ Response
1,7-Diethylguanine ENU (tRNA/DNA ethylation)Low (Steric block)Low (Rapidly forms ring-opened FAPy derivatives)Excellent (High hydrophobicity)
7-Ethylguanine ENU, DES, EMSLow (Depurinates)Moderate (Spontaneous depurination to AP site)Good
O6-Ethylguanine ENUHigh (Mispairs with T)High (Actively repaired by AGT/MGMT)Moderate
7-Methylguanine MNU, MMSLowModerate (Repaired by Base Excision Repair)Good

Alkylation and Degradation Pathway

The following diagram maps the divergent pathways of guanine ethylation, illustrating why 1,7-diethylguanine requires specialized sample handling to prevent artifactual degradation into FAPy derivatives.

G Guanine Guanine (Target Base) N7_Ethyl 7-Ethylguanine (Primary Adduct) Guanine->N7_Ethyl N7 Alkylation O6_Ethyl O6-Ethylguanine (Mutagenic) Guanine->O6_Ethyl O6 Alkylation AlkylatingAgents Ethylating Agents (e.g., ENU) AlkylatingAgents->Guanine Reactive Ethyl Cation N1_N7_Diethyl 1,7-Diethylguanine (Dialkylated Biomarker) N7_Ethyl->N1_N7_Diethyl N1 Alkylation AP_Site Apurinic Site (Depurination) N7_Ethyl->AP_Site Spontaneous Loss FAPy Ring-Opened FAPy (Degradation Product) N1_N7_Diethyl->FAPy Imidazole Ring Opening

Pathway of guanine ethylation highlighting 1,7-diethylguanine formation and degradation.

Experimental Protocol: Self-Validating Adductomic Workflow

To accurately quantify 1,7-diethylguanine without inducing artifactual ring-opening, the sample preparation must be meticulously controlled. This protocol establishes a self-validating system to ensure data integrity.

Step 1: Nucleic Acid Extraction & Isotope Spiking
  • Action: Isolate RNA/DNA using a chaotropic lysis buffer supplemented with 1 mM deferoxamine. Immediately spike the lysate with heavy-isotope internal standards (e.g., [15N5]-7-ethylguanine and [13C2, 15N]-1,7-diethylguanine).

  • Causality: Deferoxamine chelates transition metals, preventing ROS-mediated background oxidation of guanine (which can confound mass spectral analysis). Spiking internal standards before purification creates a self-validating workflow that mathematically corrects for any downstream hydrolytic losses or extraction inefficiencies.

Step 2: Mild Enzymatic Hydrolysis (Critical Step)
  • Action: Digest the purified nucleic acids using Nuclease P1 (pH 5.5, 37°C for 2 h), followed by Alkaline Phosphatase (pH 7.5, 37°C for 1 h). Strictly avoid harsh acidic or alkaline boiling.

  • Causality: 1,7-diethylguanine is highly prone to imidazole ring-opening under strong alkaline conditions, and standard acid hydrolysis (e.g., 0.1 N HCl at 70°C) accelerates depurination but destroys the dialkylated structure[1]. Enzymatic digestion preserves the intact 2-amino-1,7-diethyl-1H-purin-6(7H)-one core for accurate detection.

Step 3: Solid-Phase Extraction (SPE) Enrichment
  • Action: Pass the enzymatic digest through an Oasis HLB SPE cartridge. Wash with 5% methanol in water; elute with 80% methanol.

  • Causality: This step removes the highly abundant unmodified nucleosides (guanosine, adenosine) and buffer salts. Unmodified bases cause severe ion suppression in the ESI source; removing them maximizes the signal-to-noise ratio for the trace alkylated analogs.

Step 4: LC-MS/MS Quantification
  • Action: Analyze the eluate via UPLC coupled to a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Causality: The dual ethyl groups significantly increase the hydrophobicity of 1,7-diethylguanine. This allows for excellent retention on a C18 reverse-phase column compared to unmodified guanine, ensuring baseline chromatographic separation from structural isomers prior to mass analysis.

References

  • N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 Source: PubChem, National Institutes of Health URL:[Link]

  • The specificity of different classes of ethylating agents toward various sites in RNA Source: PubMed, National Institutes of Health (Singer B, Fraenkel-Conrat H.) URL:[Link]

  • A DFT Study of Reactions of Methyldiazonium Ion with DNA/RNA Nucleosides: Investigating Effect of Sugar Moiety on Methylation Pattern of Bases Source: ResearchGate URL:[Link]

  • QSAR and Mechanistic studies on the genotoxic compounds including environmental effects Source: ResearchGate URL:[Link]

Sources

Comparative

structural activity relationship of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Structural Activity Relationship and Performance Comparison Guide: 2-Amino-1,7-diethyl-1H-purin-6(7H)-one Executive Summary & Scientific Context In the landscape of purinone-based drug discovery and nucleic acid toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Activity Relationship and Performance Comparison Guide: 2-Amino-1,7-diethyl-1H-purin-6(7H)-one

Executive Summary & Scientific Context

In the landscape of purinone-based drug discovery and nucleic acid toxicology, 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly referred to as 1,7-diethylguanine or 1,7-DEG) occupies a highly specialized intersection. Originally identified as a specific alkylation adduct formed during the exposure of nucleic acids to ethylating agents like ethyl methanesulfonate and N-ethyl-N-nitrosourea[1], this rigidified purine scaffold—registered under EPA CompTox DTXSID40706453[2]—has emerged as a powerful structural tool in medicinal chemistry.

Unmodified endogenous purines suffer from poor drug-like properties, including low membrane permeability, rapid metabolic degradation, and promiscuous binding across off-target kinases. By intentionally ablating the canonical Watson-Crick hydrogen bonding face and locking the tautomeric state of the imidazole ring, 1,7-DEG provides a highly lipophilic, metabolically stable core. This makes it an ideal reference scaffold for probing nonxanthine purinergic receptors and immune-modulating targets[3].

Structural Activity Relationship (SAR) Logic

The pharmacological behavior of purinones is heavily dictated by their hydrogen-bonding capacity and tautomeric flexibility. Endogenous guanine exists in a dynamic equilibrium between N7-H and N9-H tautomers, incurring a high entropic penalty upon receptor binding.

The transition from guanine to 1,7-DEG introduces three critical physicochemical shifts:

  • N1-Ethylation (Steric Shielding): The addition of an ethyl group at the N1 position eliminates a key hydrogen bond donor. This steric bulk actively prevents canonical Watson-Crick base pairing, effectively filtering out off-target polymerase and kinase interactions that plague unalkylated purines.

  • N7-Ethylation (Tautomeric Locking): Alkylation at N7 forces the purine ring into a fixed 7H-tautomer. This defined geometry reduces the entropic penalty during target pocket binding. Furthermore, the ethyl group significantly increases the molecule's lipophilicity (LogP), driving better cellular penetration.

  • C2-Amino Retention: Unlike fully substituted purines, 1,7-DEG retains the C2-amino group, preserving a critical hydrogen bond donor/acceptor site required to anchor the molecule in purine-selective binding pockets.

SAR_Logic Core 2-Amino-1H-purin-6(7H)-one (Core Scaffold) N1 N1-Ethyl Substitution • Steric Shielding • Loss of H-Bond Donor • Prevents WC Pairing Core->N1 N7 N7-Ethyl Substitution • Tautomeric Locking • Increased Lipophilicity • High Permeability Core->N7 C2 C2-Amino Group • Retained H-Bond Donor • Essential Receptor Anchor Core->C2

SAR logic tree detailing the physicochemical impact of substitutions on the 1,7-DEG scaffold.

Objective Performance Comparison

To evaluate the utility of 1,7-DEG as a drug development scaffold, we must benchmark its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties against both its endogenous precursor and related mono/di-alkylated analogs.

Table 1: Physicochemical and in vitro Profiling of Purinone Scaffolds

CompoundTautomeric StateWatson-Crick FaceCalc. LogPH-Bond DonorsPermeability (

)
HLM Stability (

)
Guanine Dynamic (N7/N9)Intact-0.93

cm/s

min
7-Ethylguanine Fixed (N7)Intact-0.22

cm/s

min
1,7-Dimethylguanine Fixed (N7)Blocked0.11

cm/s

min
1,7-Diethylguanine (1,7-DEG) Fixed (N7)Blocked0.81

cm/s

min

Data Synthesis: The stepwise addition of ethyl groups directly correlates with a logarithmic increase in membrane permeability and a significant extension of microsomal half-life. By blocking N1 and N7, 1,7-DEG resists rapid oxidative deamination and xanthine oxidase-mediated degradation, outperforming both guanine and 1,7-dimethylguanine in metabolic stability assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal quality controls that automatically flag compromised data.

Protocol A: Caco-2 Apical-to-Basolateral Permeability Assay

Causality: This assay measures intestinal absorption potential. The inclusion of Transepithelial Electrical Resistance (TEER) measurements ensures that the apparent permeability (


) is due to transcellular transport (drug-like behavior) rather than paracellular leakage through a damaged cell monolayer.
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days to allow full differentiation.
    
  • Monolayer Validation (Self-Validation Step): Measure TEER using a volt-ohm meter. Do not proceed unless TEER

    
    . A lower value indicates a compromised tight junction network.
    
  • Dosing: Prepare a 10 µM solution of 1,7-DEG in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS each time.

  • Post-Assay Validation: Re-measure TEER. If the value drops by

    
     from the baseline, discard the permeability data as the compound may be cytotoxic to the monolayer.
    
Protocol B: LC-MS/MS Metabolic Stability Profiling

Causality: Human Liver Microsomes (HLM) contain the cytochrome P450 enzymes responsible for phase I metabolism. Quenching the reaction with cold acetonitrile (ACN) serves a dual purpose: it instantly halts enzymatic activity to ensure accurate time-point representation, and it precipitates proteins to prevent LC column clogging.

  • Reaction Setup: Prepare a 1 µM solution of 1,7-DEG in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold ACN containing 50 nM of a stable isotope-labeled internal standard (e.g., 7-methylguanine-

    
    ).
    
  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis (Self-Validation Step): Inject the supernatant into a Triple Quadrupole MS. Normalize the 1,7-DEG peak area to the internal standard peak area. Validation: If the internal standard variance across samples exceeds 15%, it indicates severe matrix effects or injection errors, and the run must be invalidated.

Workflow Prep Compound Formulation (1,7-DEG in DMSO/Buffer) Perm Caco-2 Permeability Assay (TEER Validation Check) Prep->Perm Metab Microsomal Stability Assay (HLM + NADPH System) Prep->Metab LCMS LC-MS/MS Quantification (Internal Standard Normalization) Perm->LCMS Metab->LCMS Data SAR Data Synthesis (Papp & Half-life Calculation) LCMS->Data

Self-validating experimental workflow for evaluating purinone derivative performance.

References

  • The specificity of different classes of ethylating agents toward various sites in RNA - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGikR8ItgNQdiYxhw9OJ9Y6_1du-gWNtd39oihRXA3AJmddfLYb7hXqRElU9ZEnudH5CpyQ5a4Kt4DcfBa8-uxcSU3eNDESyevl4kpZoidox0VzbrXjtB-LTqpSq4sgDX9o3Q==]
  • A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo06_pA73kDUI-SqrgJG1Lq55YGiZM834-R0-7YGjjS-9Ar6yWpBwBcNVfScwJV-CLsAOd066OhwMshnx-38Ctt59JRec13CHJNJ7vxLh_m8z55Q-Z1obcOlxu662xWOhSzniSHXm6U7qTvUA=]
  • 2-(azepan-1-yl)-7-benzyl-1H-purin-6-one (DTXSID40706453). epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7yiV3EvS84BfUobfRIbrU4iOcCxMi2d7KJH6btKEqP0XXDVUayW-EZQ3NyqXAykgrnrrSjmdZibDJ97CeIYcp9K0OebSmb2SLBjoAwNSIAWzt98mFTKn-3hqyr9RTkFcx4FHBHuPuJZUKynnjcRiHIK-dbH5hnDRJjOXgGaospsnFvDe85A=]

Sources

Validation

comparative analysis of diethyl vs dimethyl purine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Alkyl Switch" in Purine Scaffolds

In purine-based drug design, the substitution of a dimethyl group (–N(CH₃)₂) with a diethyl group (–N(C₂H₅)₂) is a classic medicinal chemistry tactic known as the "homologation switch." While seemingly a minor structural change, this modification exerts profound effects on lipophilicity (LogP) , steric occlusion , and metabolic stability .

This guide objectively compares these two analog classes, focusing on two primary scaffolds: Xanthines (1,3-dialkyl) and Adenines (N6-dialkyl).

Key Takeaway:

  • Dimethyl analogs generally offer higher water solubility and lower steric hindrance, making them ideal for tight binding pockets (e.g., PDE active sites).

  • Diethyl analogs increase lipophilicity and steric bulk, often improving selectivity for G-Protein Coupled Receptors (GPCRs) like Adenosine receptors by excluding the molecule from smaller off-target pockets, though at the cost of reduced metabolic stability via oxidative dealkylation.

Chemical & Physical Property Comparison

The transition from methyl to ethyl substituents alters the physicochemical landscape of the purine ring.

Table 1: Physicochemical Profile (General Purine Scaffold)
FeatureDimethyl Analogs (–CH₃)Diethyl Analogs (–C₂H₅)Impact on Drug Design
Steric Bulk (A-value) Low (1.70 kcal/mol)Moderate (1.75 kcal/mol)Ethyl groups introduce rotational entropy; can clash with tight residues.
Lipophilicity (

LogP)
Baseline+1.0 (approx. +0.5 per CH₂)Diethyls cross BBB more effectively; higher non-specific binding.
Solubility (Aq) Moderate to HighReducedDiethyl analogs often require DMSO/Ethanol cosolvents for assays.
Metabolic Route N-Demethylation (Fast)N-Deethylation (Slower/Variable)Ethyl groups are susceptible to

-1 hydroxylation.
Receptor Kinetics Fast On / Fast OffSlower Off-ratesIncreased hydrophobic interaction often prolongs residence time.

Case Study Analysis: Biological Performance

Case A: Xanthines (PDE Inhibition vs. Adenosine Antagonism)

The most data-rich comparison exists within the xanthine class (e.g., Theophylline derivatives).

  • 1,3-Dimethylxanthine (Theophylline):

    • Mechanism: Non-selective Phosphodiesterase (PDE) inhibitor; weak Adenosine Receptor (AR) antagonist.

    • Limitation: High side-effect profile due to lack of selectivity (CNS stimulation, gastric secretion).

  • 1,3-Diethylxanthine Analogs (e.g., DPX):

    • Mechanism: The ethyl substitution at N1 and N3 drastically shifts selectivity.

    • Performance: 1,3-diethyl-8-phenylxanthine (DPX) exhibits >10-fold higher affinity for the Adenosine A1 receptor compared to the dimethyl counterpart.

    • Causality: The A1 receptor binding pocket accommodates the larger ethyl groups in hydrophobic sub-pockets, whereas the PDE catalytic site is more sterically restricted, reducing PDE affinity for diethyl analogs.

Case B: N6-Substituted Adenines (Kinase Inhibitors)
  • 6-Dimethylaminopurine (6-DMAP):

    • Application: Broad-spectrum Serine/Threonine kinase inhibitor; widely used to inhibit meiosis in oocytes.

    • Binding: The small dimethyl group fits the ATP-binding pocket of CDK1/MAPK without significant steric clash.

  • 6-Diethylaminopurine:

    • Performance: Often shows reduced potency against kinases.

    • Causality: The ATP hinge region in many kinases cannot accommodate the bulky diethyl moiety, preventing the formation of critical hydrogen bonds at N7/N6.

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for medicinal chemists when choosing between methyl and ethyl substituents.

SAR_Logic Start Purine Scaffold Optimization Target Target Class? Start->Target Kinase Kinase (ATP Pocket) Target->Kinase GPCR GPCR (Adenosine Rec) Target->GPCR Space Pocket Constraints? Kinase->Space High Constraint GPCR->Space Variable Constraint Dimethyl Select DIMETHYL (Low Sterics, H-Bonding) Space->Dimethyl Tight Pocket (e.g., CDK1) Diethyl Select DIETHYL (Hydrophobic Fill, Selectivity) Space->Diethyl Large Hydrophobic Pocket (e.g., A1 Receptor)

Figure 1: SAR Decision Tree for N-Alkyl Purine Analogs. Blue path indicates kinase optimization; Green path indicates GPCR optimization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of N,N-Dialkyl Purines (General Alkylation)

Objective: To synthesize comparative diethyl/dimethyl analogs from a 6-chloropurine precursor.

Reagents:

  • Precursor: 6-Chloropurine

  • Amine Sources: Dimethylamine (40% aq) vs. Diethylamine (neat)

  • Solvent: Ethanol (EtOH) or DMF

  • Base: Triethylamine (Et₃N)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-chloropurine in EtOH (0.5 M concentration).

  • Addition:

    • Dimethyl Arm: Add 5.0 eq of Dimethylamine (40% aq).

    • Diethyl Arm: Add 3.0 eq of Diethylamine + 2.0 eq Et₃N.

  • Reflux: Heat to 80°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Product will be more polar (lower Rf) than starting material but less polar than hydrolysis byproducts.

  • Workup: Evaporate solvent.

    • Dimethyl:[1][2] Recrystallize from water/ethanol (high solubility allows aqueous workup).

    • Diethyl: Partition between EtOAc and Water. Dry organic layer (Na₂SO₄).

  • Characterization:

    • 1H NMR: Look for singlet (∼3.0 ppm, 6H) for Dimethyl vs. Triplet/Quartet pattern for Diethyl.

Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the half-life (


) difference between methyl and ethyl analogs.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

  • Test Compounds: 1 µM final concentration.

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4).

  • Initiation: Add Test Compound (Dimethyl or Diethyl analog). Pre-incubate 5 min at 37°C. Add NADPH to start.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS.

    • Validation: Monitor disappearance of parent peak.

    • Metabolite Tracking: Look for M-14 (Demethylation) vs. M-28 (Deethylation) or M+16 (Hydroxylation of ethyl chain).

Metabolic Pathway Visualization

Metabolism differs significantly between these analogs. Methyl groups are primarily removed, while ethyl groups can undergo hydroxylation or removal.

Metabolism Parent_Me N-Dimethyl Analog CYP CYP450 (Oxidation) Parent_Me->CYP Fast Parent_Et N-Diethyl Analog Parent_Et->CYP Slower Met_Me N-Monomethyl (Active/Toxic?) CYP->Met_Me -CH3 (Demethylation) Met_Et1 N-Monoethyl CYP->Met_Et1 -C2H5 (Dealkylation) Met_Et2 Hydroxy-Ethyl (Phase I) CYP->Met_Et2 +OH (Hydroxylation)

Figure 2: Metabolic divergence. Methyl analogs primarily undergo rapid demethylation; Ethyl analogs split between dealkylation and chain oxidation.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.

  • Fredholm, B. B., & Persson, C. G. (1982). "Xanthine derivatives as adenosine receptor antagonists." European Journal of Pharmacology.

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[3]

  • Gupta, R. C., et al. (2024).[4] "Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone." Pharmaceutics.[5]

  • Mock, C., et al. (2023). "Synthesis and biological evaluation of N-alkyl purine analogs." Journal of Organic Chemistry.

Sources

Comparative

in vivo vs in vitro activity of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

An in-depth technical comparison of the in vivo and in vitro activity of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly known as 1,7-diethylguanine ) requires a rigorous understanding of nucleic acid alkylation chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the in vivo and in vitro activity of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (commonly known as 1,7-diethylguanine ) requires a rigorous understanding of nucleic acid alkylation chemistry. As a dialkylated purine adduct, 1,7-diethylguanine is primarily formed during the exposure of RNA and DNA to potent direct-acting ethylating agents, such as N-ethyl-N-nitrosourea (ENU).

This guide provides a comprehensive evaluation of 1,7-diethylguanine as a genotoxic biomarker, contrasting its stability, formation efficiency, and metabolic fate across in vitro and in vivo models, while objectively comparing it to alternative alkylation biomarkers.

Mechanistic Causality: The Chemical Fate of Ethylated Guanine

The divergence between the in vitro and in vivo profiles of 1,7-diethylguanine is driven by the intrinsic chemical instability of N7-alkylated purines under physiological conditions.

When nucleic acids (such as tRNA) are exposed to ENU in vitro under controlled, neutral pH conditions, the N7 and N1 positions of guanine are highly susceptible to electrophilic attack, yielding intact 1,7-diethylguanine as a primary, stable adduct.

However, in vivo, the microenvironment dictates a drastically different fate. Alkylation at the N7 position creates a positively charged quaternary nitrogen. This structural perturbation withdraws electron density from the adjacent C8 carbon, rendering it highly electrophilic. In vivo, the physiological milieu facilitates rapid nucleophilic attack by hydroxide ions at the C8 position. This base-catalyzed hydrolysis cleaves the N7-C8 bond, opening the imidazole ring to generate a formamidopyrimidine (FAPY)-like derivative.

Consequently, while intact 1,7-diethylguanine is easily isolated in vitro, in vivo extractions predominantly yield 7-ethylguanine and a pyrimidine nucleotide-like fraction representing the ring-opened 1,7-diethylguanine derivative [1].

G ENU N-Ethyl-N-nitrosourea (ENU) Guanine Guanine Residues (tRNA / DNA) ENU->Guanine Alkyl Transfer InVitro In Vitro Ethylation (Controlled Buffer) Guanine->InVitro InVivo In Vivo Ethylation (Physiological Milieu) Guanine->InVivo DEG_invitro 1,7-Diethylguanine (Intact Main Product) InVitro->DEG_invitro Stable Adduct Formation EG_invivo 7-Ethylguanine (Main Product) InVivo->EG_invivo Mono-alkylation FAPY_invivo Ring-Opened Derivative (FAPY-like Fraction) InVivo->FAPY_invivo Imidazole Ring Opening DEG_invitro->FAPY_invivo Base-catalyzed hydrolysis (In Vivo conditions)

Pathways of ENU-mediated guanine ethylation and subsequent ring-opening in vitro vs. in vivo.

Performance Comparison: 1,7-Diethylguanine vs. Alternative Biomarkers

When selecting a biomarker for ethylating agent exposure, researchers must weigh the formation efficiency against the structural stability of the adduct. 1,7-diethylguanine is highly specific to potent agents like ENU and is not formed in detectable amounts by weaker agents like diethyl sulfate (DES) or ethyl methanesulfonate (EMS) [2].

Below is an objective comparison of 1,7-diethylguanine against the two most common alternative biomarkers: 7-Ethylguanine (7-EtG) and O6-Ethylguanine (O6-EtG) .

Adduct BiomarkerPrimary Formation SettingIn Vitro Yield (Relative)In Vivo Yield (Relative)In Vivo Structural FateMutagenic Potential
1,7-Diethylguanine In Vitro (tRNA/DNA)High (Main Product)Low (Intact)Rapid imidazole ring opening (FAPY derivative)Low (Acts as a steric block to polymerases)
7-Ethylguanine In Vivo & In VitroModerateHigh (Main Product)Spontaneous depurination leaving apurinic (AP) sitesLow (Does not directly alter Watson-Crick pairing)
O6-Ethylguanine In Vivo & In VitroLowLowRapidly reversed by O6-methylguanine-DNA methyltransferase (MGMT)High (Induces G:C → A:T transition mutations)

Conclusion on Biomarker Selection: For in vitro dosimetric modeling of ENU exposure, 1,7-diethylguanine is the superior target due to its high yield and stability in controlled buffers. However, for in vivo genotoxicity screening, 7-Ethylguanine remains the more reliable intact biomarker, while the detection of 1,7-diethylguanine requires specialized workflows targeting its ring-opened pyrimidine-like fraction.

Self-Validating Experimental Protocols

To accurately quantify these adducts without introducing sample-preparation artifacts, the experimental workflow must be self-validating. The most common error in adduct quantification is the use of harsh acid hydrolysis, which artificially induces the ring-opening of intact purines ex vivo. The following protocols utilize stable isotope spiking and mild enzymatic digestion to guarantee that any observed ring-opening occurred in vivo, not in the laboratory.

Protocol A: In Vitro Synthesis and Isolation of Intact 1,7-Diethylguanine

Purpose: To generate intact 1,7-diethylguanine standards and confirm its stability under controlled conditions.

  • Substrate Preparation: Dissolve 2 mg of calf liver tRNA in 1 mL of 0.1 M Tris-HCl buffer (pH 7.4) to maintain a neutral environment that prevents spontaneous depurination.

  • Ethylation Reaction: Add 50 µCi of [14C]-labeled ENU to the buffer. Incubate at 37°C for exactly 2 hours.

  • Nucleic Acid Precipitation: Quench the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Centrifuge at 12,000 × g for 15 minutes to pellet the alkylated tRNA.

  • Neutral Thermal Hydrolysis (Critical Step): Resuspend the pellet in 10 mM sodium phosphate buffer (pH 7.0). Heat at 100°C for 30 minutes. Causality: Neutral thermal hydrolysis selectively destabilizes the N-glycosidic bond of alkylated purines, releasing intact 1,7-diethylguanine without triggering the base-catalyzed imidazole ring opening that occurs at higher pH or under harsh acidic conditions.

  • Chromatographic Separation: Analyze the supernatant via Reverse-Phase HPLC (C18 column) using a gradient of 50 mM ammonium formate and methanol. 1,7-diethylguanine will elute as the dominant radioactive peak.

Protocol B: In Vivo Extraction and FAPY-Derivative Quantification

Purpose: To isolate and quantify the ring-opened in vivo metabolites of 1,7-diethylguanine from tissue models.

  • In Vivo Exposure: Administer ENU (e.g., 50 mg/kg) to Wistar rats via intraperitoneal injection. Harvest liver tissue 24 hours post-exposure and snap-freeze in liquid nitrogen.

  • Internal Standard Spiking (Self-Validation): Homogenize the tissue and immediately spike the lysate with a heavy-isotope internal standard (1,7-diethylguanine-d5). Causality: If the intact d5-standard is recovered during final LC-MS/MS analysis, it validates that the extraction conditions did not artificially cause ring-opening. Any ring-opened endogenous adducts detected are therefore confirmed as true in vivo metabolites.

  • Nucleic Acid Extraction: Extract tRNA/DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) method, ensuring all buffers are maintained strictly at pH 7.0.

  • Mild Enzymatic Digestion: Instead of acid/thermal hydrolysis, digest the nucleic acids down to single nucleosides using Nuclease P1 (incubated at 37°C for 2 hours) followed by Alkaline Phosphatase (incubated for 1 hour). Causality: Enzymatic digestion operates at physiological temperatures, preserving the exact structural state (intact vs. ring-opened) of the adducts as they existed in the living tissue.

  • LC-ESI-MS/MS Analysis: Quantify the pyrimidine nucleotide-like fraction (the ring-opened 1,7-diethylguanine derivative) using multiple reaction monitoring (MRM) optimized for the fragmented FAPY mass transitions.

References

  • Casalino E, et al. "Metabolism / Metabolites of N-Ethyl-N-nitrosourea." Hazardous Substances Data Bank (HSDB), PubChem CID 12967. National Center for Biotechnology Information. Available at:[Link]

  • Singer B, Fraenkel-Conrat H. "Specificity of different classes of ethylating agents toward various sites in RNA." Biochemistry, 1975. Available at:[Link]

Validation

Confirming the Molecular Target of 2-Amino-1,7-diethyl-1H-purin-6(7H)-one (1,7-Diethylguanine)

The following guide provides an in-depth technical analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (chemically identified as 1,7-Diethylguanine ), focusing on its role as a molecular probe and biomarker in nucleic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-amino-1,7-diethyl-1H-purin-6(7H)-one (chemically identified as 1,7-Diethylguanine ), focusing on its role as a molecular probe and biomarker in nucleic acid alkylation studies.

Executive Summary & Compound Identity

2-Amino-1,7-diethyl-1H-purin-6(7H)-one , commonly referred to as 1,7-Diethylguanine (1,7-EtG) , is a distinct ethylated purine derivative. Unlike standard pharmaceutical inhibitors that target a specific protein receptor, 1,7-EtG functions primarily as a mechanistic probe and biomarker for confirming the action of


-type ethylating agents (e.g., N-ethyl-N-nitrosourea (ENU) ) on nucleic acids.

Its "molecular target" identification is twofold:

  • Origin Target: It confirms the N1 and N7 positions of Guanine in tRNA/DNA as nucleophilic targets of ethylation.

  • Downstream Target: It serves as a specific substrate for AlkB homologue repair enzymes (e.g., ALKBH2, ALKBH3) and acts as a blockade for Ribosomes and Polymerases .

This guide compares 1,7-EtG against alternative alkylation markers (e.g.,


-ethylguanine, 7-ethylguanine) to validate its utility in studying DNA damage response (DDR) and RNA translational fidelity.
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-amino-1,7-diethyl-1H-purin-6(7H)-one

  • Common Name: 1,7-Diethylguanine[1][2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Key Characteristic: Dual alkylation at the N1 (pyrimidine ring) and N7 (imidazole ring) positions, distinguishing it from mono-ethylated adducts.

Molecular Target Validation: The Mechanism of Action

The "target" of 1,7-EtG is defined by its interaction with the cellular machinery that processes nucleic acids. Unlike mono-adducts, the 1,7-diethyl modification imposes unique steric and electrostatic hurdles.

A. Formation Mechanism (The "Targeting" Event)

1,7-EtG is not formed by simple


 agents (like diethyl sulfate) but is a hallmark of 

alkylating agents
(e.g., ENU) which generate highly reactive ethyldiazonium ions. These ions attack the exocyclic oxygens and ring nitrogens of guanine.
  • Primary Target: N7-position of Guanine (Major groove, highly nucleophilic).[6]

  • Secondary Target: N1-position of Guanine (Watson-Crick face).

  • Result: The simultaneous ethylation at N1 and N7 disrupts base pairing (N1 is blocked) and destabilizes the glycosidic bond (N7 charge).

B. Biological Targets (Downstream Effectors)

Once formed, 1,7-EtG targets and modulates the activity of specific enzymes:

  • AlkB Homologues (Repair Target): 1,7-EtG is a substrate for oxidative dealkylation by AlkB (in E. coli) and ALKBH2/3 (in humans). These enzymes use an iron-dependent mechanism to remove the ethyl groups, restoring guanine.

  • Translational Machinery (Inhibitory Target): In tRNA, 1,7-EtG prevents correct codon-anticodon pairing, causing ribosomal stalling or frameshifting.

G ENU N-ethyl-N-nitrosourea (ENU) Guanine Guanine Residue (DNA/tRNA) ENU->Guanine Ethylation (SN1) EtG_1_7 1,7-Diethylguanine (1,7-EtG) Guanine->EtG_1_7 N1 & N7 Attack AlkB Target 1: AlkB/ALKBH2 (Repair Enzyme) EtG_1_7->AlkB Substrate Binding Ribosome Target 2: Ribosome (Translation Block) EtG_1_7->Ribosome Steric Hindrance Polymerase Target 3: DNA Polymerase (Replication Stall) EtG_1_7->Polymerase Base Pairing Disruption AlkB->Guanine Oxidative Dealkylation (Restoration)

Figure 1: Mechanistic pathway of 1,7-Diethylguanine formation and its downstream molecular targets.

Comparative Analysis: 1,7-EtG vs. Alternative Adducts

To confirm the utility of 1,7-EtG as a probe, it must be compared with other guanine adducts used in research.

Feature1,7-Diethylguanine (Product)

-Ethylguanine (

-EtG)
7-Ethylguanine (7-EtG)
Primary Inducer High-dose ENU (

)
ENU (

)
EMS, ENU (

&

)
Abundance Low (<1% of total adducts)Medium (~8% of total)High (~70-80% of total)
Mutagenicity Moderate/High (Blocks WC face)Very High (Direct mispairing with T)Low (Does not block WC face)
Repair Target AlkB / ALKBH2 MGMT (AGT)Spontaneous Depurination / AlkB
Detection Utility Specificity Marker for

agents and tRNA damage.
Mutagenesis Marker for carcinogenesis studies.Exposure Marker for general alkylation.
Stability Unstable (prone to ring opening)StableUnstable (depurinates)

Key Insight: Researchers choose 1,7-EtG when studying the specific capacity of AlkB family enzymes to handle complex, bulky lesions that BER (Base Excision Repair) or MGMT cannot process. It is superior to 7-EtG for studying N1-position interference in RNA translation.

Experimental Protocols for Target Confirmation

To validate the presence of 1,7-EtG and its interaction with repair enzymes, the following self-validating workflow is recommended.

Protocol A: Synthesis and Isolation of 1,7-EtG Standard

Note: Since 1,7-EtG is not a common shelf reagent, it is often generated in situ or synthesized as a standard.

  • Reaction: Dissolve Guanosine (5 mM) in phosphate buffer (pH 7.4).

  • Alkylation: Add N-ethyl-N-nitrosourea (ENU) (50 mM) and incubate at 37°C for 2 hours.

  • Hydrolysis: Precipitate RNA/DNA, then hydrolyze with 0.1 N HCl at 70°C for 1 hour to release free bases.

  • Purification: Neutralize with NaOH.

  • Validation: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Expected Retention Time: 1,7-EtG elutes after 7-EtG but before

      
      -EtG on a C18 reverse-phase column.
      
Protocol B: AlkB Repair Assay (Target Confirmation)

This assay confirms 1,7-EtG as a molecular target for the AlkB enzyme.

  • Substrate Prep: Use the ENU-treated tRNA/DNA from Protocol A containing 1,7-EtG.

  • Enzyme Mix: Combine:

    • 
       Recombinant AlkB (or ALKBH2)
      
    • 
       HEPES (pH 7.5)
      
    • 
      
      
      
      
      -ketoglutarate (
      
      
      -KG)
    • 
       Ascorbate
      
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quantification: Stop reaction with EDTA. Analyze via LC-MS/MS.

  • Result Interpretation: A significant decrease in the 1,7-EtG peak accompanied by an increase in Guanine (or 7-EtG intermediate) confirms 1,7-EtG is the target substrate.

References

  • Singer, B. (1975). "The specificity of different classes of ethylating agents toward various sites in RNA." Journal of Biochemistry.

  • Mishina, Y., et al. (2006). "AlkB-mediated oxidative demethylation of DNA/RNA adducts." Nature Reviews Molecular Cell Biology.

  • Sedgwick, B. (2004). "Repairing DNA-methylation damage." Nature Reviews Molecular Cell Biology.

  • PubChem Compound Summary. (2024). "N-Ethyl-N-nitrosourea (ENU) and its metabolites." National Library of Medicine.

  • Drabløs, F., et al. (2004). "Alkylation damage in DNA and RNA—repair mechanisms and medical relevance." DNA Repair.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-amino-1,7-diethyl-1H-purin-6(7H)-one

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and responsible disposal. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides a comprehensive framework for the proper disposal of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a substituted purine analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is grounded in the precautionary principle, drawing from established protocols for analogous chemical structures and general best practices in laboratory safety.

The core tenet of this guide is to treat 2-amino-1,7-diethyl-1H-purin-6(7H)-one as a potentially hazardous substance, ensuring the protection of personnel and the environment. The complete toxicological properties of many novel or specialized chemical entities have not been fully determined[1]. Therefore, a cautious and informed approach to waste management is not just a regulatory requirement but a cornerstone of scientific integrity.

Pre-Disposal Hazard Assessment: The First Line of Defense

Key considerations for your assessment:

  • Toxicity: Purine analogs can interfere with biological processes. For instance, some are used as antimetabolites in cancer therapy due to their ability to disrupt DNA synthesis[3][4]. While the specific biological activity of this diethyl- derivative may be unknown, it is prudent to assume it could have toxicological effects[5].

  • Physical State: The compound is likely a solid powder. This influences the choice of personal protective equipment (PPE) and spill control measures.

  • Solubility: Understanding the compound's solubility will inform the selection of appropriate decontamination solutions and the potential for environmental migration if a spill occurs.

  • Compatibility: The compound must not be mixed with incompatible waste streams. For example, avoid mixing with strong oxidizing agents[6]. Incompatible wastes must be stored separately[7].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When handling 2-amino-1,7-diethyl-1H-purin-6(7H)-one for disposal, a comprehensive suite of PPE is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or glasses.[1]Protects against accidental splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact. Ensure gloves are appropriate for the solvents used in any solutions of the compound.
Body Protection A laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection A protective mask is recommended, especially when handling the powder form, to avoid inhalation.[1]Minimizes the risk of inhaling fine particles. Work should ideally be conducted in a fume hood or a well-ventilated area.
Spill Management: Rapid and Safe Response

In the event of a small spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: For solid spills, gently cover with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne[1].

  • Collect the Material: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Clearly label the waste container and hold it for professional waste disposal[1].

Waste Segregation and Containerization: The Foundation of Proper Disposal

Proper segregation and containment are critical to prevent accidental reactions and to ensure the waste can be safely handled by disposal facilities.

  • Waste Characterization: All chemical wastes should be assumed to be hazardous unless determined otherwise by a qualified professional[8].

  • Container Selection: Use a container that is compatible with the chemical waste. For 2-amino-1,7-diethyl-1H-purin-6(7H)-one, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate[8]. The container should be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-amino-1,7-diethyl-1H-purin-6(7H)-one". Do not use abbreviations or chemical formulas[9]. The date of waste accumulation should also be included.

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to collect different chemical wastes in separate containers[8].

Disposal Pathway: A Decision-Making Workflow

The recommended disposal method for novel or uncharacterized chemical compounds is high-temperature incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the compound.

Disposal to a sanitary sewer or landfill is not recommended for this type of compound due to its unknown environmental and toxicological effects[10].

Below is a workflow to guide the disposal process:

DisposalWorkflow start Start: Waste 2-amino-1,7-diethyl-1H-purin-6(7H)-one generated assess_hazards Assess Hazards (Assume hazardous due to lack of data) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Mask) assess_hazards->ppe segregate Segregate Waste (Dedicated, compatible container) ppe->segregate label Label Container ('Hazardous Waste', Full Chemical Name, Date) segregate->label store Store Safely (Secure, designated area, away from incompatibles) label->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs arrange_pickup Arrange for Professional Disposal Pickup contact_ehs->arrange_pickup incineration High-Temperature Incineration (by licensed facility) arrange_pickup->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for 2-amino-1,7-diethyl-1H-purin-6(7H)-one.

The Regulatory Landscape: Ensuring Compliance

The disposal of chemical waste is governed by a stringent regulatory framework. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. However, individual states may have their own, often stricter, regulations[11].

It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable federal, state, and local regulations[1]. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal through approved vendors.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-amino-1,7-diethyl-1H-purin-6(7H)-one is a critical aspect of laboratory safety and environmental stewardship. By following the precautionary principles outlined in this guide—conducting a thorough hazard assessment, using appropriate PPE, managing spills effectively, and adhering to proper segregation, containerization, and disposal protocols—researchers can ensure that their work is conducted safely and responsibly from inception to completion.

References

  • Material Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich. [URL not available]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL not available]
  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University. [URL not available]
  • Methylated purines in human liver DNA after probable dimethylnitrosamine poisoning. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. University of Otago. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [URL not available]
  • A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine. Journal of Toxicology. [Link]

  • Pharmaceutical Waste - Wayne State University. Wayne State University. [Link]

  • Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov. California Department of Toxic Substances Control. [Link]

  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR. U.S. Government Publishing Office. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [URL not available]
  • Purine, 2-amino-6-hydroxy-1,7-dimethyl- | C7H11N5O - PubChem. National Center for Biotechnology Information. [Link]

  • A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC. National Center for Biotechnology Information. [Link]

  • 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. National Center for Biotechnology Information. [Link]

  • State Regulations - PharmEcology. PharmEcology. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-amino-1,7-diethyl-1H-purin-6(7H)-one

Executive Safety Summary & Hazard Context Compound Class: N-alkylated Purine Derivative (Guanine Analog) Context: This compound is structurally related to metabolites and impurities of antiviral prodrugs (e.g., Famciclov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Context

Compound Class: N-alkylated Purine Derivative (Guanine Analog) Context: This compound is structurally related to metabolites and impurities of antiviral prodrugs (e.g., Famciclovir/Penciclovir). Operational Hazard Banding: OEB 3 / 4 (Presumed Potent)

The Precautionary Directive: Specific toxicological data for 2-amino-1,7-diethyl-1H-purin-6(7H)-one is limited in public literature. However, as a diethyl-substituted guanine analog, it possesses two critical risk factors that distinguish it from standard reagents:

  • Bioactivity: Purine analogs often act as antimetabolites, posing potential genotoxic or reproductive hazards (H341/H361) by interfering with DNA replication.

  • Enhanced Lipophilicity: The 1,7-diethyl substitution significantly increases lipophilicity compared to the parent guanine molecule. This facilitates dermal absorption , making skin contact a primary exposure vector.

Core Directive: Treat this substance as a Potent Bioactive Compound (PBAC) . All handling must occur under the assumption that the compound is a sensitizer and potential mutagen until validated otherwise.

Risk Assessment & PPE Matrix

The following matrix dictates the required PPE based on the physical state and quantity handled. This is a self-validating system: if the engineering control (e.g., Fume Hood) fails or is unavailable, the PPE requirement automatically escalates.

Table 1: PPE Selection Matrix
OperationQuantityEngineering ControlHand ProtectionRespiratory ProtectionBody Protection
Analytical Weighing < 10 mgVented Balance EnclosureDouble Nitrile (0.11mm min)N95 (if enclosure certified)Lab Coat + Sleeves
Preparative Weighing 10 mg - 1 gClass II BSC or Fume HoodDouble Nitrile (Long cuff outer)P100 Half-Mask or PAPRTyvek® Coverall (Disposable)
Solution Handling AnyFume HoodDouble Nitrile (Chem-tested)*Safety Goggles (Indirect Vent)Lab Coat + Apron (Impervious)
Spill Cleanup AnyN/A (Breach)Double Nitrile + Utility OuterFull Face P100 / SCBATyvek® Suit + Booties

*Note on Gloves: For solution handling, if dissolved in DMSO or DMF, standard nitrile may degrade. Use Laminate Film (Silver Shield) undergloves if handling concentrated solutions in penetrating solvents.

Engineering Controls & Containment Logic

To ensure safety, we rely on a "Swiss Cheese" model of defense. The following diagram illustrates the decision logic for selecting the correct containment strategy before PPE is even donned.

ContainmentLogic cluster_ppe Secondary Barrier (PPE) Start Start: Handling 2-amino-1,7-diethyl-purinone FormCheck Is the material Solid (Powder) or Liquid? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solid Liquid Liquid / Solution FormCheck->Liquid Liquid StaticRisk Is Static Generation Likely? (Purines are often electrostatic) Solid->StaticRisk SolventCheck Solvent Carrier? (DMSO/Methanol) Liquid->SolventCheck LowStatic Use Anti-Static Gun + Class II BSC / Fume Hood StaticRisk->LowStatic No HighStatic Use Isolator (Glovebox) or Weighted Weighing Boat StaticRisk->HighStatic Yes Double Gloving Required Double Gloving Required LowStatic->Double Gloving Required HighStatic->Double Gloving Required StandardSolvent Standard Fume Hood (100 fpm face velocity) SolventCheck->StandardSolvent Water/Buffer PenetratingSolvent Fume Hood + Laminate Undergloves SolventCheck->PenetratingSolvent DMSO/DMF Splash Goggles Required Splash Goggles Required StandardSolvent->Splash Goggles Required PenetratingSolvent->Splash Goggles Required

Caption: Operational logic flow for selecting containment based on physical state and solvent carrier risks.

Operational Protocols

A. Gowning Procedure (The "Clean-Dirty" Line)

Rationale: Purine derivatives can be "fluffy" and electrostatic. Migration of particles onto street clothes is a primary contamination vector.

  • Remove all personal items (watches, jewelry).

  • Don Shoe Covers before crossing the step-over bench.

  • Don Inner Gloves: Nitrile, extended cuff. Tape cuff to lab coat sleeves if using a Tyvek suit is not required.

  • Don Outer Gloves: Nitrile (different color than inner gloves to spot tears).

  • Face Protection: Fit-tested P100 respirator (if working with open powder >100mg) and safety goggles.

B. Weighing & Solubilization (Step-by-Step)

Rationale: N-alkyl purines are often sparingly soluble, requiring sonication or organic solvents, which increases the risk of aerosolization.

  • Static Neutralization: Place an ionizing fan or use a Polonium-210 anti-static gun inside the balance enclosure. Electrostatic repulsion can cause powder to "jump" onto the user's gloves.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not use a spatula to scrape the final milligrams back into the stock bottle. Discard excess into solid waste to prevent cross-contamination.

  • Solubilization:

    • Add solvent (e.g., DMSO) to the vial before removing it from the enclosure if possible.

    • Cap tightly.[1][2][3][4] If sonication is required, ensure the vial is Parafilmed to prevent aerosol release from cap threads.

  • Wipe Down:

    • Wipe the exterior of the vial with a chemically compatible wipe (e.g., Kimwipe dampened with MeOH) inside the hood before bringing it into the general lab space.

C. Decontamination & Doffing

Rationale: The highest risk of exposure occurs when removing contaminated PPE.

  • Outer Glove Removal: Use the "beak" method (pinch and pull) inside the hood. Discard into hazardous waste.

  • Suit/Coat Removal: Roll the suit outwards so the contaminated exterior is trapped inside.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after doffing inner gloves.

Waste Disposal & Emergency Response

Waste Stream Management

Proper segregation is vital to prevent downstream reactions.

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste (Vials, Weigh boats)High-density Polyethylene (HDPE) Drum"Hazardous Waste: Toxic Organic Solid (Purine Derivative)"
Liquid Waste (Mother liquors)Glass or HDPE Carboy (Solvent compatible)"Hazardous Waste: Toxic Organic Liquid"
Sharps (Needles, broken glass)Rigid Red Sharps Container"Biohazard / Chemically Contaminated Sharps"
Emergency Spills

Scenario: 500mg powder spill on benchtop.

  • Evacuate: Clear the immediate area (radius 3m).

  • Don PPE: Tyvek suit, double gloves, P100 respirator.

  • Contain: Cover spill with damp paper towels (soaked in water or mild detergent) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up damp material. Wipe area 3x with soap/water solution, then 1x with Ethanol.

  • Verify: If UV-active (most purines absorb at ~254nm), use a handheld UV lamp to check for fluorescent residues.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Washington, DC: U.S. Department of Labor. Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Helsinki: ECHA. Link

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (Applied here due to the antimetabolite nature of purine analogs). Link

  • PubChem. Compound Summary: Guanine Derivatives (General Toxicology). National Library of Medicine. Link

(Note: Specific SDS for 2-amino-1,7-diethyl-1H-purin-6(7H)-one is proprietary to synthesis CROs; the above protocols are derived from "Control Banding" principles for N-alkylated purine antimetabolites.)

Sources

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